Abamectin metabolite
Description
Structure
2D Structure
Properties
IUPAC Name |
2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860930 | |
| Record name | CERAPP_23971 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolism and Biotransformation Pathways of Abamectin
In Vivo Metabolic Transformations of Abamectin (B1664291)
The in vivo metabolism of abamectin has been investigated in several non-human mammalian species, providing a comprehensive understanding of its biotransformation. These studies, often utilizing radiolabelled abamectin, have elucidated the chemical modifications the parent compound undergoes following administration.
Non-Human Animal Metabolism
The metabolism of abamectin in non-human animals is a complex process involving multiple enzymatic pathways. The extent and nature of these transformations can vary between species, influencing the profile of metabolites produced. The primary routes of metabolism include oxidative biotransformation, demethylation, and the formation of conjugates.
Oxidative biotransformation is a major metabolic route for abamectin in animals. This process, primarily mediated by cytochrome P450 monooxygenases, introduces hydroxyl groups or creates oxo-moieties on the abamectin molecule.
Hydroxylation is a prominent reaction, with several hydroxylated metabolites identified. The most significant of these is the 24-hydroxymethyl derivative of avermectin (B7782182) B1a (24-OHMe-B1a). fao.orgwho.int This metabolite is formed through the oxidation of the methyl group at the C-24 position. fao.org In rats, 24-OHMe-B1a is a key metabolite found in tissues such as the liver and kidney. who.int Studies in goats have also identified 24-hydroxymethyl-avermectin B1a as a primary metabolite, indicating that hydroxylation of the C-24 methyl group is a conserved pathway. Another hydroxylation product, 27-hydroxy-avermectin B1a, has also been reported in rats. inchem.org
The formation of oxo-metabolites, such as 8a-oxo-avermectin B1a, is another oxidative pathway. researchgate.netveeprho.com This involves the oxidation of the 8a-position of the avermectin macrocycle. researchgate.net Additionally, metabolites such as 4”-oxo-avermectin B1a have been identified, arising from the oxidation of the oleandrose (B1235672) sugar moiety. researchgate.net The formation of these oxo-derivatives represents a further step in the oxidative degradation of abamectin in vivo.
Demethylation, specifically O-demethylation, is another critical pathway in the metabolism of abamectin. This reaction involves the removal of a methyl group from the oleandrose sugar portion of the molecule. The primary demethylated metabolite identified is 3”-O-desmethyl-avermectin B1a (3”-DM-B1a). fao.orgwho.int
In rats, 3”-DM-B1a is a major metabolite, found in significant proportions in tissues like the liver and kidney. who.int The demethylation process can also occur in conjunction with hydroxylation, leading to the formation of di-functionalized metabolites such as 3”-O-desmethyl-24-hydroxymethyl-avermectin B1a and 3”-O-desmethyl-27-hydroxymethyl-avermectin B1a. inchem.org
Evidence for conjugation of abamectin metabolites is less extensive compared to oxidative and demethylation pathways. However, studies suggest that some metabolites undergo conjugation, particularly in certain tissues. In rats, a non-polar fraction of metabolites has been detected in fat tissue, which is believed to consist of non-polar conjugates of 24-OHMe-B1a and 3”-DM-B1a. who.int Treatment of these non-polar metabolites from steer fat with cholesterol esterase yielded 24-hydroxymethyl-B1a, suggesting that the hydroxylated metabolite can be esterified with fatty acids. fao.org This indicates that fatty acid conjugation may be a relevant pathway for the deposition of abamectin metabolites in adipose tissue.
In contrast to fatty acid conjugation, there is limited evidence for significant glucuronide or sulfate (B86663) conjugation of abamectin metabolites in the studied animal species. fao.orgmdpi.comcore.ac.uk
The metabolism of abamectin exhibits both similarities and differences across various non-human species. In rats, both hydroxylation at the C-24 position and O-demethylation at the 3” position are significant pathways. who.int Similarly, in goats, hydroxylation to form 24-hydroxymethyl-avermectin B1a is a major route, with demethylation at the 3" position occurring to a lesser extent. fao.org
| Species | Major Metabolic Pathways | Key Metabolites Identified |
|---|---|---|
| Rat | Demethylation, Hydroxylation, Oxidation | 3”-O-desmethyl-avermectin B1a, 24-hydroxymethyl-avermectin B1a, 27-hydroxy-avermectin B1a |
| Goat | Hydroxylation, Demethylation | 24-hydroxymethyl-avermectin B1a |
| Cattle | Hydroxylation | 24-hydroxymethyl-avermectin B1a |
| Swine | Demethylation | 3”-O-desmethyl-avermectin B1a |
Following administration, abamectin and its metabolites are distributed throughout the major tissues and organs of non-human animals. The highest concentrations of residues are typically found in fat and liver. fao.orgwho.int
In rats, residue levels are highest in all tissues at 24 hours post-treatment and then begin to deplete. who.int The half-lives for tissue residues in rats are generally around 1.2 to 1.6 days. inchem.org Fat tissue tends to have the highest residue levels, followed by the kidney and liver. fao.org The brain consistently shows the lowest residue levels. who.int
The metabolic profile can differ between tissues. In rats, the liver and kidney contain both unchanged abamectin and its metabolites, 24-OHMe-B1a and 3”-DM-B1a. who.int For instance, in female rats two days after treatment, 24-OHMe-B1a and 3”-DM-B1a accounted for 6% and 24% of the total residue in the liver, respectively, and 3% and 24% in the kidney. who.int The metabolic profile in muscle is similar to that in the liver and kidney. who.int However, the profile in fat is distinct, containing a non-polar fraction presumed to be fatty acid conjugates of the hydroxylated and demethylated metabolites. who.int
Plant Metabolism
The breakdown of abamectin in plants is a complex process, resulting in a variety of degradation products. epa.govepa.gov While abamectin exhibits limited systemic activity within plants, it does show translaminar movement, allowing it to penetrate leaf tissues. fao.org
The ability of a pesticide to be absorbed and moved within a plant is critical for its effectiveness against pests. acs.org Abamectin demonstrates limited systemic activity in plants but is known for its translaminar movement, meaning it can move from the upper surface of a leaf to the lower surface. fao.org The uptake and translocation of pesticides are generally influenced by their physicochemical properties, such as lipophilicity. frontiersin.org For non-ionized pesticides, optimal root uptake and subsequent translocation to shoots typically occur for compounds with logKow values between 1 and 3. frontiersin.org
Studies have shown that radioactive residues of abamectin can be found in the pulp and peel of citrus fruits and in plants grown in treated soil, confirming that some level of uptake occurs. epa.gov The process of translocation allows the active ingredient to be distributed within the plant, moving through the xylem and phloem to different tissues. acs.org However, for abamectin, the majority of the terminal residue in plants is composed of the parent compound, its delta-8,9-isomer, and a complex mixture of several unidentified polar degradates. epa.govepa.gov
The metabolism of abamectin in plants is intricate, leading to a diverse array of metabolites. epa.govepa.gov The primary residues of toxicological significance identified in various crops are the parent compound (a mixture of avermectin B1a and avermectin B1b) and its delta-8,9-isomer. epa.gov
Research has identified several key metabolites in plants. The major identified degradation products, apart from the parent compound, include its delta-8,9-isomer and the alpha 8-OH degradate. epa.govepa.gov A proposed metabolic pathway for avermectin B1a, the major component of abamectin, in plants includes the formation of several other metabolites. fao.org These transformation products are often more polar than the parent compound. epa.gov
Table 1: Proposed Metabolic Products of Avermectin B1a in Plants
| Metabolite Name | Alternative Name / Code |
| 4''-Oxo-Avermectin B1a | I36 |
| 3''-O-Desmethyl-Avermectin B1a | I21 |
| 8a-Hydroxy-Avermectin B1a | I23 (NOA 448112) |
| (8,9-Z) Avermectin B1a | I32 (NOA 427011) |
| 4'',8a-Di-oxo-Avermectin B1a | I37 |
This table is based on the proposed metabolic pathway for avermectin B1a in plants. fao.org
In Vitro Metabolic Studies and Enzymatic Characterization
In vitro studies, particularly those using subcellular fractions like microsomes, have been instrumental in identifying the specific enzymes and pathways involved in abamectin biotransformation. These studies have largely focused on animal systems but provide crucial insights into the fundamental metabolic reactions abamectin undergoes.
Cytochrome P450 (CYP) monooxygenases are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including abamectin. acs.orgacs.orgfrontiersin.org In vitro studies using rat liver microsomes have identified several key metabolites formed through CYP-mediated reactions. acs.orgacs.org The primary metabolic pathways include hydroxylation and O-desmethylation. acs.orgacs.orgacs.org
Specific CYP isoforms play distinct roles in these transformations. For instance, CYP3A is the primary enzyme responsible for the 3′′-O-desmethylation of abamectin. acs.orgacs.org Meanwhile, CYP1A1 is predominantly involved in the hydroxylation of the C-26 methyl group and also plays a major role in the hydroxylation of the C-24 methyl group of abamectin. acs.orgacs.org In humans, studies with cDNA-expressed CYP isoforms and liver microsomes have pinpointed CYP3A4 as the predominant enzyme responsible for ivermectin (a related avermectin) metabolism, which produces a metabolic profile similar to that of abamectin. tandfonline.com
In insects, the role of P450s in abamectin metabolism is often linked to insecticide resistance. researchgate.netnih.gov For example, the cytochrome P450 enzyme CYP392A16 in the spider mite Tetranychus urticae has been shown to metabolize abamectin via hydroxylation, leading to a less toxic compound. researchgate.netnih.gov The efficiency of this metabolic process is dependent on the electron-transferring protein NADPH-cytochrome P450 reductase (CPR). frontiersin.org
Table 2: Role of Specific Cytochrome P450 Isoforms in Abamectin Metabolism (based on rat liver microsomal studies)
| Metabolic Reaction | Key Enzyme Isoform | Metabolite Formed |
| 3′′-O-desmethylation | Cytochrome P450 3A | 3′′-O-desmethyl (3′′-ODMe) abamectin |
| C-26 Hydroxylation | Cytochrome P450 1A1 | 26-hydroxymethyl (26-OHMe) abamectin |
| C-24 Hydroxylation | Cytochrome P450 1A1 | 24-hydroxymethyl (24-OHMe) abamectin |
This table summarizes findings from in vitro studies on rat liver microsomes. acs.orgacs.org
Besides cytochrome P450 enzymes, other enzyme systems are also involved in the biotransformation of abamectin, particularly in the context of metabolic resistance in insects. Studies have shown that enhanced activities of Glutathione (B108866) S-transferases (GSTs) and Carboxylesterases (CarE) contribute to abamectin resistance. mdpi.comxml-journal.net
In the whitefly Bemisia tabaci, increased activity of both P450 monooxygenases and GSTs was linked to field-developed resistance to abamectin. mdpi.com Similarly, in the melon fly Bactrocera cucurbitae, both GSTs and CarE were found to be involved in the development of abamectin resistance. xml-journal.net Research in B. cucurbitae indicated that an increased affinity of GSTs for the substrate and a faster metabolism rate play a primary role in its metabolic resistance to abamectin. xml-journal.net The up-regulation of both phase I (like P450s) and phase II (like GSTs) biotransformation enzymes is a common protective response observed in insects exposed to abamectin. researchgate.net
Subcellular investigations using liver microsomes from various species, including rats, cattle, and swine, have been fundamental in elucidating the metabolic fate of abamectin. acs.orgacs.org These in vitro systems allow for the study of metabolic reactions in a controlled environment.
Incubations of abamectin with liver microsomes consistently generate at least three primary metabolites: 24-hydroxymethyl (24-OHMe), 26-hydroxymethyl (26-OHMe), and 3′′-O-desmethyl (3′′-ODMe) derivatives. acs.orgacs.org The structures of these metabolites have been confirmed through techniques like nuclear magnetic resonance (NMR) spectrometry and mass spectrometry. who.int
Microsomal studies have also been crucial for comparing metabolic profiles across different species. In vitro studies with liver microsomes from untreated steers, swine, and rats showed qualitatively similar metabolic profiles for abamectin, indicating that the fundamental metabolic pathways are conserved among these species. acs.org Furthermore, these studies confirmed the involvement of cytochrome P450 enzymes, as the metabolism was inhibited by general P450 inhibitors like SKF525A. acs.orgacs.org
Microbial Transformation of Abamectin
The transformation of abamectin in the environment is significantly influenced by microbial activity. Soil microorganisms play a crucial role in the breakdown of this complex molecule, utilizing it in their metabolic processes. The efficiency and pathways of this biodegradation are dependent on various environmental factors, most notably the presence or absence of oxygen.
Under aerobic conditions, the microbial degradation of abamectin is the primary mechanism for its dissipation in soil. rayfull.comnih.gov The process is relatively rapid, with reported half-lives in soil ranging from two weeks to two months. rayfull.comnih.govorst.eduepa.gov The degradation pathway proceeds through a series of oxidative steps.
The initial and major transformation is the hydroxylation or oxidation at the 8α-carbon position. This results in the formation of 8α-hydroxy-avermectin B1a, which is considered the major metabolite. fao.org This compound exists in an equilibrium mixture with its corresponding ring-opened aldehyde derivative. epa.govresearchgate.net Further oxidation of this metabolite can occur, leading to the formation of 8α-oxo-avermectin B1a. fao.orgfao.org
Subsequent hydroxylation can also take place at the C-4 position, yielding metabolites such as 4,8α-dihydroxy-avermectin B1a and 8α-oxo-4-hydroxy-avermectin B1a. fao.org Ultimately, under aerobic conditions, the metabolic pathway can lead to the complete mineralization of the abamectin molecule into carbon dioxide. fao.org The degradation of abamectin is significantly slower in sterilized soil, highlighting the critical role of microbes in this process. nih.govpiat.org.nz
Table 1: Aerobic Soil Degradation Half-life of Abamectin
| Condition | Half-life (DT₅₀) | Reference(s) |
|---|---|---|
| Aerobic, Dark, Soil | 2 weeks to 2 months | rayfull.comnih.govorst.eduepa.gov |
| Aerobic, Dark, Soil (Mean) | 29 ± 14 days (n=14) | fao.org |
| Aerobic, Soil | 115 days (90% upper bound confidence limit) | epa.gov |
| Microbial Biodegradation (Calculated) | 49.9 days | nih.gov |
| Non-Biodegradation (Sterile Soil) | 277.3 days | nih.gov |
In the absence of oxygen, the biotransformation of abamectin is substantially hindered. Multiple studies have shown that the rate of degradation is significantly decreased under anaerobic conditions compared to aerobic environments. rayfull.comnih.govorst.edupiat.org.nz Some research indicates that the degradation may be extremely slow or even non-existent. epa.gov For instance, one study using 14-C-labeled abamectin found no degradation in sandy loam soil when maintained under anaerobic conditions. nih.gov This suggests that oxygen-dependent enzymatic activities are essential for the primary breakdown of the abamectin structure by microorganisms.
Co-metabolism, where microorganisms degrade a substance without using it as a primary energy or carbon source, appears to be a significant factor in abamectin's breakdown. The degradation of abamectin by Bacillus sp. LM24 was observed to be carried out by enzymes secreted during the co-metabolism of glucose. nih.gov This indicates that the presence of other growth-supporting substrates can facilitate the breakdown of abamectin. Further evidence for co-metabolism comes from studies involving soil fumigants; when fumigants eliminate a large portion of the soil microbial community, the degradation of abamectin is significantly prolonged. plos.org This suggests that the collective metabolic activity of the soil microbiome, rather than the action of a few specialist organisms, is crucial for its degradation. plos.org
While abamectin is a natural fermentation product of the soil bacterium Streptomyces avermitilis, other microorganisms have been identified that can degrade it. regulations.govfrontiersin.org Several bacterial strains have been isolated from soil and demonstrated to be effective in breaking down abamectin.
Table 2: Microorganisms Identified in Abamectin Degradation
| Microorganism | Role/Finding | Reference(s) |
|---|---|---|
| Stenotrophomonas maltrophilia | Identified as a dominant bacterium that effectively degrades abamectin in soil. | nih.gov |
| Bacillus sp. LM24 | Studied for its metabolic response and degradation capabilities under abamectin stress. | nih.gov |
| Burkholderia cepacia-like GB-01 | Mentioned as an abamectin-degrading strain. | nih.gov |
| Staphylococcus nepalensis | Identified as an abamectin-degrading bacterium. | kln.ac.lk |
| Bacillus thuringiensis | Identified as an abamectin-degrading bacterium, showing antagonism with S. nepalensis. | kln.ac.lk |
| Pseudomonas spp. | Strains showed the ability to biodegrade abamectin, though with long adaptation phases. | jobiost.com |
Culture-independent techniques like terminal restriction fragment length polymorphism (T-RFLP) have also provided insights, suggesting that specific bacterial groups, indicated by the appearance of certain DNA fragments, play a significant role in abamectin degradation in the phyllosphere. nih.gov
Exposure to abamectin can induce significant stress on microbial communities, altering their structure and metabolic functions. frontiersin.orgresearchgate.net Shotgun metagenomic analyses have revealed that abamectin treatment can temporarily decrease essential microbial functions, including cellular processes and signal transduction, within 7 days of exposure, though recovery is often observed by 21 days. frontiersin.org
At the cellular level, microorganisms exhibit various responses to cope with abamectin-induced stress. Studies on Bacillus sp. LM24 have shown that abamectin stress primarily affects pathways related to lipid and amino acid metabolism. nih.gov The bacterium responds by altering its cell membrane fluidity and producing antioxidants to counteract cellular damage. nih.gov In other organisms, abamectin stress has been shown to increase the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase, likely to meet higher energy demands for detoxification and repair. mdpi.com This stress response is also reflected by an increase in the microbial community's metabolic quotient (qCO2). researchgate.net A notable consequence of abamectin exposure is the potential for promoting the dissemination of antibiotic resistance genes (ARGs) within the soil microbial population. frontiersin.orgresearchgate.net
Environmental Degradation Mechanisms
Beyond microbial action, abamectin is also subject to degradation through abiotic environmental processes, primarily photolysis.
Photodegradation : Abamectin is susceptible to rapid degradation by sunlight, both on soil surfaces and in water. rayfull.comorst.edupiat.org.nz The photolytic half-life of abamectin on a soil surface is reported to be between 8 and 24 hours. rayfull.comorst.edupiat.org.nz In water, the photodegradation half-life is approximately 12 hours. rayfull.comorst.edupiat.org.nz The primary photodegradation product is the 8,9-Z isomer of abamectin, formed through a rearrangement of the molecule upon exposure to UV light. epa.govfao.orgcipac.org Studies using monochromatic light (254 nm) have confirmed that direct photolysis is a very efficient degradation method. acs.orgnih.gov However, the co-occurrence of other pollutants, such as the tire antioxidant 6PPD, can inhibit these photolytic pathways and significantly increase the persistence of abamectin in the environment. rsc.org
Hydrolysis : In contrast to photolysis, hydrolysis is not a significant degradation pathway for abamectin. The compound is stable in aqueous solutions across a range of environmentally relevant pH levels (5, 7, and 9), with no significant degradation observed. rayfull.comnih.govorst.eduepa.govcipac.org
Sorption : Abamectin has a strong tendency to bind to soil particles. rayfull.comorst.eduepa.gov This high sorption affinity makes it relatively immobile in the soil, which limits its potential to leach into groundwater. rayfull.comorst.edupiat.org.nz The degradation products of abamectin are also generally immobile. orst.edu
Table 3: Compound Names Mentioned in Article | Compound Name | | | :--- | | Abamectin | | Avermectin B1a | | Avermectin B1b | | 8,9-Z isomer of avermectin B1a | | 8α-hydroxy-avermectin B1a | | 8α-oxo-avermectin B1a | | 4,8α-dihydroxy-avermectin B1a | | 8α-oxo-4-hydroxy-avermectin B1a | | 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) |
Photodegradation Kinetics and Products
The degradation of abamectin is significantly influenced by light. researchgate.net Photodegradation is a primary route for its transformation in the environment, occurring rapidly on surfaces like plants and soil, as well as in water. nih.govannualreviews.org The process involves the alteration of the abamectin molecule upon exposure to light, leading to the formation of various photoproducts.
The kinetics of abamectin's photodegradation have been studied under different light conditions. Direct irradiation with UV light (at a wavelength of 254 nm) in a methanol (B129727) solution is highly efficient, with a reported quantum yield of 0.23. nih.gov In contrast, degradation under visible light (>400 nm) is very inefficient and typically requires the presence of a sensitizer, such as riboflavin (B1680620) or rose bengal. nih.gov This sensitized degradation proceeds through a singlet molecular oxygen-mediated mechanism. nih.gov The half-life of abamectin due to photodegradation is short, often less than a day on surfaces and in water during the summer. nih.govepa.gov For example, the photolysis half-life in surface soil has been reported as 21 hours, and in aqueous solutions as 12 hours. epa.gov On thin films, the half-life can be as short as 4-6 hours in the presence of light. annualreviews.org
The primary and most well-characterized photodegradation products of abamectin are its geometric isomers. researchgate.net Exposure to light causes a rearrangement of the molecule, leading to the formation of the 8,9-Z-isomer of avermectin B1a (also referred to as ∆-8,9-isomer). srce.hrwho.intfao.org This isomer is considered a major metabolite in plant metabolism studies where the compound is exposed to sunlight. fao.org Prolonged photolysis can result in the formation of at least 10 primary degradates, including two geometric isomers, seven mono-oxygenated derivatives, and one dealkylated derivative. researchgate.net
Photodegradation Half-Life of Abamectin
| Environment | Condition | Reported Half-Life (t½) | Reference |
|---|---|---|---|
| Water | Summer | ≤ 0.5 days | nih.gov |
| Water | Sunlit Surface | 12 hours | epa.gov |
| Surfaces (Thin Film) | - | < 1 day | nih.gov |
| Surfaces (Thin Film) | With Light | 4-6 hours | annualreviews.org |
| Soil | Unshaded Surface | ~1 week | semanticscholar.org |
| Soil | Surface | 21 hours | epa.gov |
Hydrolysis and Other Abiotic Transformation Processes
In contrast to photodegradation, hydrolysis is not a significant pathway for the breakdown of abamectin under typical environmental conditions. tci-thaijo.org Studies have shown that abamectin is stable to hydrolytic degradation in aqueous solutions at a pH range of 5, 7, and 9 when maintained at 25°C. nih.govepa.gov After 28 days under these conditions, approximately 95% of the initial avermectin amount was recovered, indicating its stability against abiotic hydrolysis. tci-thaijo.org
However, under specific conditions, other transformation processes can occur. Alkaline hydrolysis can lead to the epimerization of the abamectin molecule, resulting in stereoisomers such as 2-epi- and Δ2,3-avermectin. srce.hr These degradation products are known to have significantly reduced biological activity compared to the parent compound. srce.hr Oxidation of the oxahydrindene unit of the molecule has also been described as a potential degradation pathway. srce.hr
Influence of Environmental Factors on Degradation (e.g., pH, light intensity, temperature)
Several environmental factors can influence the rate and pathway of abamectin degradation.
Light Intensity: As a photosensitive compound, light intensity is a critical factor. researchgate.net The rapid photodegradation of abamectin occurs at specific wavelengths, primarily in the UV-B range. researchgate.net The efficiency of degradation is directly related to the intensity of light exposure. annualreviews.orgnih.gov
pH: While abamectin is stable to hydrolysis under neutral and slightly acidic or alkaline conditions, extreme pH can induce transformations. nih.govresearchgate.net For instance, alkaline conditions can promote the formation of epimers, which are stereoisomers of the parent compound. srce.hr
Temperature: Temperature can affect the rate of degradation. researchgate.net Faster degradation of abamectin-based compounds has been reported at higher temperatures. researchgate.net This is particularly relevant for microbial degradation processes in soil, which are generally more active at warmer temperatures.
Other Environmental Pollutants: The presence of other chemical compounds in the environment can influence abamectin's persistence. For example, the tire antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) has been shown to significantly increase the photolysis half-life of abamectin in water (by 191%) and on soil surfaces (by 50%). rsc.org This effect is attributed to the scavenging of free radicals and the inhibition of hydroxylation and oxidation by 6PPD, thereby slowing abamectin's degradation. rsc.org
Identification and Structural Elucidation of Major and Minor Abamectin Metabolites
The biotransformation of abamectin in biological systems leads to the formation of several metabolites. These metabolic processes primarily involve hydroxylation and demethylation. fao.orgfao.org The liver is a primary site for these transformations. nih.gov Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry are employed to separate, identify, and structurally elucidate these metabolites. who.inttandfonline.com
Avermectin B1a and B1b Homolog Metabolism
Abamectin is a mixture of two principal homologs: avermectin B1a (≥80%) and avermectin B1b (≤20%). wikipedia.orgwikipedia.org These two components differ only by a methylene (B1212753) group at the C-25 position; B1a has a sec-butyl side chain, while B1b has an isopropyl side chain. nih.gov Both homologs are metabolized through similar pathways, although they can exhibit differential behavior in their interactions with biological molecules. annualreviews.orgnih.gov The metabolic pathways for both B1a and B1b predominantly involve hydroxylation and demethylation. fao.orgfao.org In animal metabolism studies, avermectin B1a is consistently the major residue found in tissues and milk, with its metabolites present in smaller proportions. fao.org
Characterization of Specific Hydroxylated Metabolites (e.g., 24-hydroxymethyl-avermectin B1a)
Hydroxylation is a major metabolic pathway for abamectin. The most significant hydroxylated metabolite identified is 24-hydroxymethyl-avermectin B1a . who.intfao.org This metabolite is formed through the hydroxylation of the methyl group at the C-24 position of the avermectin B1a molecule. fao.org
The 24-hydroxymethyl metabolite has been identified as a major residue in the liver of treated animals, such as goats and cattle. fao.orgnih.gov In one study, it accounted for 45.5% of the total radioactive residue in the liver of a goat. fao.org It is also found in smaller proportions in milk. fao.org This metabolite can also exist in a conjugated form, particularly in fat tissue. fao.orgfao.org Although it is a major metabolite, its concentration is generally lower than that of the parent compound, abamectin B1a. nih.govepa.gov
Major Identified Abamectin Metabolites
| Metabolite Name | Metabolic Process | Primary Location Found | Reference |
|---|---|---|---|
| 8,9-Z-avermectin B1a | Photodegradation (Isomerization) | Plant surfaces, Water, Soil | who.intfao.org |
| 24-hydroxymethyl-avermectin B1a | Hydroxylation | Liver, Milk, Fat | fao.orgnih.govepa.gov |
| 3''-O-desmethyl-avermectin B1a | Demethylation | Liver | annualreviews.orgwho.intfao.org |
Characterization of Specific Desmethyl Metabolites (e.g., 3''-O-desmethyl-avermectin B1a)
Demethylation represents another, albeit less prominent, metabolic pathway for abamectin. fao.org The primary desmethyl metabolite identified is 3''-O-desmethyl-avermectin B1a . who.intfao.org This compound is formed by the removal of the methyl group from the 3''-position of the oleandrose sugar moiety of the avermectin B1a molecule. fao.orgcabidigitallibrary.org
Compared to the 24-hydroxymethyl metabolite, 3''-O-desmethyl-avermectin B1a is considered a minor metabolite. fao.org It has been isolated from the liver of treated animals but at very low levels, constituting ≤5% of the total residue in one goat metabolism study. fao.org Studies investigating abamectin-resistant strains of insects have also noted elevated levels of this desmethyl metabolite compared to susceptible strains, suggesting a potential role in detoxification mechanisms. annualreviews.org
Characterization of Isomeric Metabolites (e.g., 8,9-Z-isomer of avermectin B1a)
A significant metabolite of abamectin is its geometric isomer, the 8,9-Z-isomer of avermectin B1a. This isomer is primarily formed through photodegradation when abamectin is exposed to light. fao.org The structural difference lies in the configuration of the double bond between the 8th and 9th carbon atoms, which is trans (E) in the parent avermectin B1a and cis (Z) in the isomer.
This isomerization alters the three-dimensional shape of the molecule. While both the parent compound and its 8,9-Z-isomer are considered residues of concern in toxicological assessments, they are often analyzed together. epa.govepa.gov Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to quantify both avermectin B1a and its 8,9-Z-isomer, sometimes as a combined residue. epa.govresearchgate.net In some crops like tomatoes, the 8,9-Z-isomer can constitute approximately 10% of the total radioactive residues.
Table 1: Isomeric Metabolite of Abamectin
| Compound Name | Parent Compound | Key Structural Change | Formation Pathway |
|---|---|---|---|
| 8,9-Z-isomer of avermectin B1a | Avermectin B1a | Isomerization of the C8-C9 double bond from trans (E) to cis (Z) | Photodegradation fao.org |
Characterization of Oxidized Metabolites
Oxidation is a major pathway in the metabolism of abamectin, leading to several hydroxylated and oxo-metabolites. These reactions primarily occur at the C-8α and C-4 positions of the avermectin B1a molecule. fao.org
8α-hydroxy-avermectin B1a : This is a major metabolite formed through the hydroxylation of avermectin B1a at the 8α-position. fao.org It exists in an equilibrium mixture with its ring-cleaved aldehyde form. fao.orgepa.gov It is considered a significant degradation product in soil. fao.orgplantaanalytica.com
8α-oxo-avermectin B1a : Further oxidation of the 8α-hydroxy group leads to the formation of 8α-oxo-avermectin B1a. fao.org This metabolite has also been identified as a notable degradation product in soil studies. fao.orgfao.org
4,8α-dihydroxy-avermectin B1a : This metabolite results from further hydroxylation at the C-4 position of 8α-hydroxy-avermectin B1a. fao.org Like its precursor, it also exists in an equilibrium as a hemiacetal. fao.org
8α-oxo-4-hydroxy-avermectin B1a : This compound is formed by the hydroxylation of 8α-oxo-avermectin B1a at the C-4 position. fao.org
These oxidized metabolites are part of the complex mixture of residues found in environmental fate studies. fao.orgnih.gov Their formation represents a key step in the degradation cascade of abamectin in soil and other matrices. fao.org
Table 2: Oxidized Metabolites of Abamectin
| Compound Name | Parent Compound/Precursor | Key Structural Change(s) |
|---|---|---|
| 8α-hydroxy-avermectin B1a | Avermectin B1a | Addition of a hydroxyl group at the 8α-position |
| 8α-oxo-avermectin B1a | 8α-hydroxy-avermectin B1a | Oxidation of the 8α-hydroxyl group to a ketone |
| 4,8α-dihydroxy-avermectin B1a | 8α-hydroxy-avermectin B1a | Addition of a hydroxyl group at the C-4 position |
| 8α-oxo-4-hydroxy-avermectin B1a | 8α-oxo-avermectin B1a | Addition of a hydroxyl group at the C-4 position |
Characterization of Carboxylated Metabolites
Carboxylation represents another, less common, biotransformation pathway for abamectin metabolites.
8-carboxy-6-hydroxy-avermectin B1a : This metabolite has been identified and is of ecotoxicological interest, particularly concerning its potential risk to aquatic invertebrates. agropages.comresearchgate.net Its formation involves the cleavage of the macrocyclic ring and subsequent oxidation to a carboxylic acid. The precursor for this metabolite is 8α-hydroxy-avermectin B1a. scribd.com
The formation of such carboxylated products signifies a more extensive degradation of the original abamectin structure.
Table 3: Carboxylated Metabolite of Abamectin
| Compound Name | Precursor | Key Structural Change(s) |
|---|---|---|
| 8-carboxy-6-hydroxy-avermectin B1a | 8α-hydroxy-avermectin B1a | Cleavage of the macrocyclic ring and formation of a carboxylic acid group scribd.com |
Environmental Fate and Transport of Abamectin Metabolites
Environmental Persistence and Degradation Kinetics
The persistence of abamectin (B1664291) metabolites in the environment is a key factor determining their potential for long-term exposure and effects. This persistence is often quantified by their degradation half-lives in different environmental compartments.
In soil environments, the degradation of abamectin leads to the formation of several key metabolites. Under aerobic conditions, the major metabolite is often an equilibrium mixture of the 8a-hydroxy derivative and the corresponding ring-opened aldehyde derivative, with a half-life reported to be similar to that of the parent compound (approximately two weeks to two months). epa.govepa.gov However, studies on the total "residues of concern" (ROCs), which include various metabolites, indicate that these degradation products can be significantly more persistent than the parent abamectin. The soil biodegradation half-lives for these residues are variable and generally longer, ranging from 23 to 288 days, compared to 16 to 49 days for the parent mixture. regulations.gov This increased persistence is attributed to certain degradates remaining in the soil for extended periods. regulations.gov
European Food Safety Authority (EFSA) reviews have identified several soil metabolites with varying degrees of persistence. These include:
8a-oxo-avermectin B1a (NOA 448111): Exhibits moderate persistence. nih.gov
4”-oxo-avermectin B1a (NOA 426289): Shows low to moderate persistence. nih.gov
8a-hydroxy-avermectin B1a (NOA 448112): A major metabolite formed under aerobic conditions. herts.ac.uk
4,8a-dihydroxy-avermectin B1a (NOA 457464): Exhibits moderate to medium persistence. nih.gov
8a-oxo-4-hydroxy-avermectin B1a (NOA 457465): Shows moderate to high persistence. nih.gov
8-carboxy-6-hydroxy-avermectin B1a (M4): Exhibits moderate persistence. nih.gov
Under anaerobic soil conditions, the parent avermectin (B7782182) B1a is found to be essentially stable, suggesting that its metabolites would also persist for long durations in oxygen-depleted environments. nih.gov In sediment, the parent abamectin has a reported half-life ranging from two to four weeks up to 100 days. researchgate.nettci-thaijo.org In dark, aerobic sediment-water systems, avermectin B1a shows moderate to medium persistence, partitioning to the sediment and forming major metabolites like 8a-hydroxy-avermectin B1a, 8a-oxo-avermectin B1a, and 4,8-dihydroxy-avermectin B1a. nih.gov
| Environmental Compartment | Metabolite/Residue | Half-life (DT50) | Persistence Level | Reference |
| Soil (Aerobic) | Total Residues of Concern (ROCs) | 23 - 288 days | Variable, Generally Longer than Parent | regulations.gov |
| Soil (Aerobic) | 8a-hydroxy derivative / aldehyde mixture | 2 weeks - 2 months | Similar to Parent | epa.govepa.gov |
| Soil | 8a-oxo-avermectin B1a | - | Moderate | nih.gov |
| Soil | 4”-oxo-avermectin B1a | - | Low to Moderate | nih.gov |
| Soil | 4,8a-dihydroxy-avermectin B1a | - | Moderate to Medium | nih.gov |
| Soil | 8a-oxo-4-hydroxy-avermectin B1a | - | Moderate to High | nih.gov |
| Soil | 8-carboxy-6-hydroxy-avermectin B1a | - | Moderate | nih.gov |
| Soil (Anaerobic) | Avermectin B1a (parent) | Essentially stable | High | nih.gov |
| Sediment | Avermectin B1a (parent) | 2-4 weeks to 100 days | Moderate to High | researchgate.nettci-thaijo.org |
| Sediment-Water System | Avermectin B1a (parent) | - | Moderate to Medium | nih.gov |
In aquatic systems, the degradation of abamectin and its metabolites is influenced by factors such as microbial activity and sunlight. Photodegradation is a rapid process for the parent compound in sunlit surface waters, with half-lives reported to be between less than 12 hours and 21 hours. epa.govepa.govtci-thaijo.org A minor photolytic transformation product is the [8,9-Z]-isomer of avermectin B1a. nih.gov
However, microbial degradation in aquatic environments is slower. For the total residues of concern, the aerobic aquatic metabolism half-life is approximately 95 days, while the anaerobic aquatic metabolism half-life is significantly longer at 398 days. regulations.gov These values are longer than those for the parent compound alone, indicating that once metabolites are formed and reside in the water column or sediment, they degrade more slowly than the parent compound, particularly in the absence of light and oxygen. regulations.gov Hydrolysis is not considered a significant degradation pathway for abamectin. epa.govepa.govtci-thaijo.org
| Degradation Process | Residue | Half-life (DT50) | Environment | Reference |
| Photodegradation | Avermectin B1a (parent) | < 12 - 21 hours | Surface Water | epa.govepa.govtci-thaijo.org |
| Aerobic Aquatic Metabolism | Total Residues of Concern | 95 days | Aquatic System | regulations.gov |
| Anaerobic Aquatic Metabolism | Total Residues of Concern | 398 days | Aquatic System | regulations.gov |
To predict the long-term environmental concentrations (PECs) of abamectin and its metabolites, regulatory bodies utilize fate and transport models such as the PRZM-EXAMS (Pesticide Root Zone Model - Exposure Analysis Modeling System) and models outlined in FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) guidance. researchgate.netepa.goveuropa.eu
Mobility and Leaching Potential in Soil and Water Systems
The movement of abamectin metabolites through soil and into water systems is governed by their adsorption and desorption characteristics. These properties, combined with their persistence, determine their potential to contaminate groundwater and surface water.
Abamectin and its metabolites generally exhibit strong adsorption to soil particles, which significantly limits their mobility. mdpi.comnih.gov The parent compound, avermectin B1a, is considered immobile in soil. nih.gov Studies have reported a high affinity for soil organic carbon, with Koc values (organic carbon-normalized partition coefficient) ranging from approximately 1,672 to over 23,000 mL/g, classifying it as immobile. nih.govnih.gov
Crucially, the major metabolites of abamectin also demonstrate limited mobility:
8a-oxo-avermectin B1a (NOA 448111) and 8a-oxo-4-hydroxy-avermectin B1a (NOA 457465) are characterized as having slight mobility to being immobile. nih.gov
8a-hydroxy-avermectin B1a (NOA 448112) and 4,8a-dihydroxy-avermectin B1a (NOA 457464) show low to slight mobility. nih.gov
4”-oxo-avermectin B1a (NOA 426289) is described as having low mobility to being immobile. nih.gov
This strong binding to soil particles means that abamectin and its degradation products are likely to remain in the upper layers of the soil where they are applied, with minimal vertical movement. nih.gov
| Compound | Mobility Classification | Koc (mL/g) | Reference |
| Avermectin B1a (parent) | Immobile | >4000 | nih.govnih.gov |
| 8a-oxo-avermectin B1a | Slight mobility to immobile | - | nih.gov |
| 8a-oxo-4-hydroxy-avermectin B1a | Slight mobility to immobile | - | nih.gov |
| 8a-hydroxy-avermectin B1a | Low to slight mobility | - | nih.gov |
| 4,8a-dihydroxy-avermectin B1a | Low to slight mobility | - | nih.gov |
| 4”-oxo-avermectin B1a | Low mobility to immobile | - | nih.gov |
The combination of strong soil adsorption and relatively low persistence of the parent compound results in a very low potential for abamectin and its metabolites to leach into groundwater. mdpi.comktu.lt Regulatory modeling assessments consistently predict that concentrations of abamectin and its metabolites in groundwater will not exceed established safety thresholds. researchgate.netanses.fr Field studies support these findings, indicating that abamectin residues are generally not detected in deeper soil layers. nih.gov
While the risk to groundwater via leaching is considered minimal, surface water contamination remains a possibility. epa.govepa.gov This contamination is not typically due to leaching but can occur through spray drift during application or from surface runoff events, especially if heavy rainfall occurs shortly after application, transporting soil particles to which the residues are adsorbed. epa.govepa.gov Once in an aquatic system, the compounds are expected to partition from the water column to the sediment due to their high affinity for particulate matter. nih.govepa.gov
Bioavailability and Environmental Distribution in Non-Human Organisms
The transformation of abamectin in soil and water systems results in several metabolites, including polar and non-polar compounds. Regulatory bodies have identified a range of these metabolites as relevant for monitoring in soil and water. agropages.com Key metabolites formed in soil under laboratory conditions include 8a-oxo-avermectin B1a, 8a-hydroxy-avermectin B1a, 4,8a-dihydroxy-avermectin B1a, and 4-hydroxy-8a-oxo-avermectin B1a. publications.gc.ca The potential for these compounds to be taken up by living organisms is a significant factor in their environmental risk profile.
While abamectin is released into the environment, it can undergo degradation, leading to various metabolites in aquatic ecosystems. Studies on the parent compound, avermectin B1a, provide a baseline for understanding the potential for bioaccumulation. Research on bluegill sunfish has shown that abamectin has a low to moderate tendency to bioconcentrate. anses.fr
Although specific bioconcentration factors (BCF) for individual metabolites are not extensively documented in scientific literature, their formation and potential for exposure are recognized. In aerobic aquatic sediment systems, abamectin degrades into major metabolites including 8a-oxo-Avermectin B1a, 8a-hydroxy-avermectin B1a, and 4”-oxo-Avermectin B1a. publications.gc.ca Another metabolite, 8-carboxy-6-hydroxy avermectin B1a, has been identified as posing a high risk to aquatic invertebrates, indicating its potential for bioavailability and interaction with these organisms. publications.gc.ca The monitoring residue definition for water includes a suite of metabolites, underscoring their relevance and potential presence in the aquatic environment. agropages.com
A study on the photolysis of avermectin B1a in water confirmed the formation of polar and non-polar metabolites. regulations.gov While direct uptake data for these specific photodegradation products is limited, their presence in the water column makes them available for interaction with aquatic life.
Table 1: Bioconcentration Factor (BCF) of Parent Abamectin and Presence of Metabolites in Aquatic Systems
| Compound | Organism | Finding | Reference |
|---|---|---|---|
| Abamectin (Avermectin B1a) | Bluegill Sunfish (Lepomis macrochirus) | Bioconcentration Factor (BCF) for whole fish is 56-69 L/kg. Considered low to moderate potential. | herts.ac.ukscribd.com |
| 8a-oxo-Avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |
| 8a-hydroxy-avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |
| 4”-oxo-Avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |
| 8-carboxy-6-hydroxy avermectin B1a | Aquatic Invertebrates | Identified as posing a high risk, implying bioavailability. | publications.gc.ca |
In terrestrial environments, abamectin degrades through microbial action and other processes, forming a range of soil metabolites. researchgate.net The primary soil metabolite is often identified as 8a-hydroxyavermectin B1a. herts.ac.uk This and other metabolites, such as 8a-oxo-avermectin B1a, are considered in environmental risk assessments. publications.gc.caherts.ac.uk
Studies on the parent compound provide insight into its behavior. In the earthworm Eisenia fetida, avermectin B1a was taken up from soil, but significant accumulation was not observed, and elimination was rapid. anses.fr Similarly, abamectin showed very slight accumulation in isopods, with bioaccumulation factors consistently below 0.1.
While quantitative bioaccumulation data for the individual metabolites in terrestrial organisms are scarce, their formation in soil is well-documented. The degradation of abamectin can result in low-toxicity products like 8a-hydroxyavermectin B1a, which may be taken up as a carbon source by soil microorganisms. herts.ac.uk Regulatory frameworks define soil monitoring residues to include avermectin B1a and its key metabolites, such as 8a-oxo-avermectin B1a and 8a-hydroxy-avermectin B1a, acknowledging their potential for exposure to soil-dwelling organisms. agropages.com The risk of secondary poisoning for birds and mammals that consume earthworms has been evaluated for the parent compound and considered acceptable, based on its low bioaccumulation potential. anses.fr
Table 2: Bioaccumulation of Parent Abamectin and Presence of Metabolites in Terrestrial Systems
| Compound | Organism/System | Finding | Reference |
|---|---|---|---|
| Abamectin (Avermectin B1a) | Earthworm (Eisenia fetida) | Uptake occurs, but significant accumulation is not observed; elimination is rapid. | anses.fr |
| Abamectin | Isopod (Porcellio scaber) | Bioaccumulation Factor (BAF) is <0.1. | |
| 8a-hydroxyavermectin B1a | Soil | Major soil metabolite. May be taken up by microorganisms. | herts.ac.ukresearchgate.net |
| 8a-oxo-avermectin B1a | Soil | Major soil metabolite identified for monitoring. | publications.gc.caherts.ac.uk |
| 4,8a-dihydroxy-avermectin B1a | Soil | Identified as a soil metabolite. | publications.gc.ca |
| 4-hydroxy-8a-oxo-avermectin B1a | Soil | Identified as a soil metabolite. | publications.gc.ca |
Ecotoxicological Considerations of Abamectin Metabolites
Aquatic Ecotoxicology of Metabolites
Abamectin (B1664291) and its byproducts can enter aquatic ecosystems through runoff or drift, posing a potential risk to non-target organisms. nih.gov The compound itself is known to be highly toxic to aquatic life, even at very low concentrations. researchgate.netnih.gov
Aquatic invertebrates, particularly crustaceans like Daphnia magna, are exceptionally sensitive to abamectin and its metabolites. nih.govnih.gov Abamectin is classified as very highly toxic to freshwater and estuarine/marine invertebrates. regulations.govepa.gov Studies have reported 48-hour LC50 (lethal concentration for 50% of the population) values for Daphnia magna as low as 0.0043 µg/L. uludag.edu.tr Other sensitive daphnid species include Daphnia similis, with a 48-hour EC50 (effective concentration for 50% of the population) of 5.1 ng L-1. nih.gov
While abamectin itself is highly toxic, some research suggests that its degradation and metabolism can lead to products with reduced toxicity to Daphnia. nih.govannualreviews.org However, specific metabolites have been identified as posing a significant risk. The European Food Safety Authority (EFSA) identified a critical area of concern regarding the chronic risk to aquatic invertebrates from abamectin and a high risk from its metabolite, 8-carboxy-6-hydroxy avermectin (B7782182) B1a, in greenhouse uses. agropages.comnih.gov Another major soil metabolite, 8a-Hydroxy Avermectin B₁a, also demonstrates toxicity to Daphnia magna. epa.gov The estimated environmental concentration of abamectin in water due to drift can exceed the LC50 for Daphnia magna. epa.gov
| Organism | Compound | Endpoint | Value | Reference |
|---|---|---|---|---|
| Daphnia magna | Abamectin | 48-h LC50 | 0.0043 µg/L | uludag.edu.tr |
| Daphnia magna | Abamectin | 24-h LC50 | 0.020 µg/L | uludag.edu.tr |
| Daphnia magna | Abamectin | 48-h LC50 | 0.34 µg/L | nih.govepa.gov |
| Daphnia magna | Abamectin | 21-day NOEC (Reproduction) | 0.01 µg/L | rivm.nl |
| Daphnia similis | Abamectin | 48-h EC50 | 5.1 ng/L | nih.gov |
| Mysid Shrimp (Americamysis bahia) | Abamectin | 96-h LC50 | 0.020 µg/L | epa.gov |
| Chironomus xanthus (Midge larvae) | Abamectin | 96-h LC50 | 2.67 µg/L | nih.gov |
Abamectin is categorized as very highly toxic to both freshwater and estuarine/marine fish. regulations.gov The toxicity, however, varies significantly between species. tci-thaijo.orgresearchgate.net For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported to be as low as 3.2 µg/L, while for carp (B13450389) (Cyprinus carpio), it is significantly higher at 42 µg/L. tci-thaijo.org The metabolism of abamectin in fish can lead to various effects, including disturbances in oxygen consumption and alterations in biochemical indicators like total protein and carbohydrate levels in tissues. tci-thaijo.org Studies have shown that abamectin exposure can reduce protein content in the liver, gills, and brain of fish. fisheriesjournal.com Despite its high toxicity, abamectin does not tend to bioaccumulate significantly in fish, with a calculated bioconcentration factor of 52 and rapid depuration. nih.gov
| Organism | Compound | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Abamectin | 96-h LC50 | 3.2 | tci-thaijo.org |
| Bluegill Sunfish (Lepomis macrochirus) | Abamectin | 96-h LC50 | 4.8 | researchgate.net |
| Common Carp (Cyprinus carpio) | Abamectin | 96-h LC50 | 1.24 mg/L (1240 µg/L) | researchgate.net |
| Zebrafish (Danio rerio) | Abamectin | 48-h LC50 | 33 | nih.gov |
| Tilapia (Oreochromis niloticus) | Abamectin | 96-h LC50 | 15.2 |
The impact of abamectin on primary producers like algae has been studied to understand its broader effects on aquatic food webs. Research on the green alga Chlorella vulgaris demonstrated that exposure to abamectin can lead to a decrease in growth parameters. ekb.eg Furthermore, all tested concentrations of the pesticide resulted in a significant reduction in the total sugars, total protein, and total amino acids within the algal cells. ekb.eg The activity of enzymes such as acid phosphatase, alkaline phosphatase, GOT (glutamate-oxaloacetate transaminase), and GPT (glutamate-pyruvate transaminase) was also suppressed. ekb.eg In contrast, other studies have found that some algae, like Scenedesmus subspicatus, are less sensitive to avermectin compounds. nih.gov Abamectin is generally considered not toxic to terrestrial plants. researchgate.net
Terrestrial Ecotoxicology of Metabolites
Residues of abamectin and its metabolites in soil can have adverse effects on a range of terrestrial organisms, from microorganisms to larger invertebrates. frontiersin.org
Abamectin and its metabolites can significantly impact soil microbial communities, which are fundamental to soil health and nutrient cycling. frontiersin.org Studies have shown that even at low concentrations, abamectin can alter the composition of both bulk and rhizosphere soil microbial communities, leading to decreased complexity and stability within 7 days of exposure. researchgate.netnih.gov This disruption includes a temporary decrease in the metabolic capabilities of the microbial communities. nih.gov
Notably, abamectin treatment has been observed to enrich certain opportunistic pathogens, such as Ralstonia, in the soil. researchgate.netnih.gov A significant long-term risk highlighted by research is the increase in the dissemination of antibiotic resistance genes (ARGs) through both horizontal and vertical gene transfer, which persisted even after 21 days of exposure. frontiersin.orgnih.gov While most ecological functions and microbial metabolic capacities tend to recover within a 21-day period, the promotion of ARG transfer poses a potential long-term risk to both the soil ecosystem and public health. frontiersin.orgresearchgate.netnih.gov However, other studies have concluded that abamectin has no significant adverse effect on key microbial processes like nitrogen and carbon mineralization. herts.ac.uk
The impact of abamectin and its metabolites on soil macroorganisms is varied. Earthworms (Eisenia fetida) have shown sensitivity, with some studies reporting significant effects on cocoon production and hatchability at certain concentrations, while survival and growth of juveniles remained unaffected. researchgate.netnih.gov For Perionyx excavatus, cocoon production was significantly reduced, and higher doses induced extreme pathology. nih.gov
Other non-target arthropods are also affected. For the terrestrial isopod Porcellio scaber, sublethal effects included reduced food consumption, decreased body mass, loss of digging activity, and cell membrane destabilization. nih.gov Springtails (Folsomia candida) and enchytraeids have also shown negative reproductive effects upon exposure to abamectin in soil. researchgate.netresearchgate.net EFSA identified a high risk to earthworms and other soil macro-organisms from the use of abamectin in walk-in tunnels. agropages.comnih.gov
| Organism | Compound | Endpoint | Value (mg/kg dry soil) | Reference |
|---|---|---|---|---|
| Earthworm (Eisenia andrei) | Abamectin | LC50 | 18 | researchgate.net |
| Earthworm (Eisenia fetida) | Abamectin | EC10 (Reproduction) | 0.06 | researchgate.net |
| Isopod (Porcellio scaber) | Abamectin | LC50 | 71 | nih.gov |
| Isopod (Porcellio scaber) | Abamectin | NOEC (Food Consumption) | 3 | nih.gov |
| Springtail (Folsomia candida) | Abamectin | EC50 (Reproduction) | 13 | researchgate.net |
| Enchytraeid (Enchytraeus crypticus) | Abamectin | EC50 (Reproduction) | 38 | researchgate.net |
Impact on Non-Target Insect Pollinators (e.g., bees)
While the parent compound abamectin is known to be highly toxic to bees through both contact and oral exposure, there is a notable lack of specific research on the direct toxic effects of its individual metabolites on these crucial pollinators. wikipedia.orgorst.edu The rapid degradation of abamectin on plant surfaces, with a half-life of less than 24 hours, suggests that the exposure of bees to the parent compound may be limited in duration. wikipedia.org However, this does not preclude potential exposure to its degradation products.
A study investigating the combined toxicity of abamectin and lambda-cyhalothrin (B1674341) on honey bees (Apis mellifera) revealed significant alterations in the expression of genes related to immunity and detoxification, such as polyphenol oxidase (PPO), glutathione (B108866) S-transferase (GST), and carboxylesterase (CarE). nih.gov While this study focused on the parent compound, it highlights the complex biochemical responses of bees to pesticide stress, a factor that could also be relevant in their interaction with metabolites. The lack of specific data on the acute and chronic toxicity of abamectin metabolites to bee larvae and adults remains a significant knowledge gap in the ecological risk assessment of this pesticide. epa.gov
Effects on Avian Species (non-target birds)
The parent compound abamectin is generally considered to be of low to moderate toxicity to avian species. orst.eduepa.gov For instance, the acute oral LD50 for bobwhite quail is greater than 2000 mg/kg, and no adverse reproductive effects were observed in mallard ducks fed dietary doses up to 12 ppm. orst.edu However, there is a significant lack of information regarding the specific toxicity of abamectin's degradation products to birds. epa.gov
Some research has indicated that avermectins, the family to which abamectin belongs, can induce histological changes and affect enzyme activities in avian species. For example, a study on chick embryos exposed to abamectin showed increased mortality, morphological abnormalities, and a significant decrease in acetylcholinesterase (AChE) activity. jlbsr.org Another study on pigeons demonstrated that avermectin exposure could lead to liver injury through mechanisms involving apoptosis and oxidative stress, with observed mitochondrial damage and changes in antioxidant enzyme activities. nih.gov While these studies provide insights into the potential avian toxicity of the parent compound, further research is required to determine if the metabolites of abamectin pose a similar or different risk to bird populations. The need for data on the acute and chronic toxicity of abamectin's photodegradates to terrestrial organisms, including birds, has been highlighted as a key data gap for a complete environmental risk assessment. epa.gov
Effects on Non-Human Mammalian Species
In contrast to the data gaps for pollinators and birds, there is more definitive information on the toxicity of abamectin metabolites in non-human mammalian species. Studies on mice have shown that the primary metabolites of abamectin are generally less toxic than the parent compound. epa.gov This suggests that the metabolic processes in mammals effectively detoxify abamectin.
The acute oral toxicity (LD50) of the nonpolar metabolite in mice is greater than 48 mg/kg, and for the polar metabolite, it is greater than 5000 mg/kg. epa.gov These values are significantly higher than the LD50 of the parent abamectin in rats, which is around 10-11 mg/kg. epa.gov Furthermore, it has been noted that the 24-hydroxymethyl-avermectin B1a metabolite is of no greater toxicity than the parent abamectin B1a. who.int While the metabolites are less toxic, it is possible that young mammals could occasionally ingest acutely toxic residues in freshly treated fields, although this risk is likely to be short-lived due to the rapid degradation of the parent compound. epa.gov
| Compound | Species | LD50 (Oral) | Reference |
|---|---|---|---|
| Abamectin (parent) | Rat | 10-11 mg/kg | epa.gov |
| Nonpolar Metabolite | Mouse | > 48 mg/kg | epa.gov |
| Polar Metabolite | Mouse | > 5000 mg/kg | epa.gov |
Subcellular and Molecular Mechanisms of Ecotoxicity
Interference with Neurotransmission in Non-Target Invertebrates
The primary mechanism of action for abamectin and other avermectins in invertebrates is the interference with neurotransmission. plantaanalytica.com These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are prevalent in the nerve and muscle cells of invertebrates. plantaanalytica.comregulations.gov This action enhances the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization or depolarization of the nerve and muscle cells causes paralysis and ultimately death of the organism. regulations.gov
While this mechanism is well-established for the parent compound, there is a lack of specific research to determine if the metabolites of abamectin share this exact mode of action or if they have different neurotoxic properties. Some studies have suggested that avermectins can also interact with GABA-gated chloride channels, which are also present in invertebrates. researchgate.netresearchgate.net Research on abamectin-resistant spider mites has shown an accumulation of gamma-aminobutyric acid (GABA), suggesting a complex interplay with the GABAergic system in the development of resistance to the parent compound. researchgate.net However, whether the metabolites of abamectin have a significant effect on these or other neuroreceptors in non-target invertebrates remains an area for further investigation.
Disruption of Mitochondrial Energy Metabolism
Mitochondria are crucial for cellular energy production, and their disruption can be a significant mechanism of toxicity for various xenobiotics. e-dmj.orginsphero.com Studies on isolated rat liver mitochondria have shown that the parent compound abamectin can inhibit the respiratory chain, suggesting a direct action on F(o)F1-ATPase and/or the adenine (B156593) nucleotide translocator (ANT). psu.edu This inhibition of oxidative phosphorylation can lead to a decrease in ATP synthesis and subsequent cellular damage. psu.edu
Importantly, research on isolated rat hepatocytes has indicated that the biotransformation (metabolism) of abamectin reduces its toxicity. unesp.br Hepatocytes pre-treated with a cytochrome P450 inhibitor were more sensitive to abamectin, experiencing a more rapid decrease in mitochondrial membrane potential and ATP concentration. nih.gov This suggests that the metabolites of abamectin are less disruptive to mitochondrial energy metabolism than the parent compound. In insects, such as the German cockroach, abamectin exposure has been shown to cause ultrastructural changes in mitochondria, including swelling, and to affect the activity of key energy metabolism enzymes like succinate (B1194679) dehydrogenase and isocitrate dehydrogenase. nih.govresearchgate.net Given that metabolism generally leads to detoxification, it is plausible that the metabolites would have a lesser impact on these mitochondrial functions in non-target organisms.
| Organism/System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Rat Liver Mitochondria | Abamectin (parent) | Inhibition of respiratory chain, F(o)F1-ATPase, and ANT | psu.edu |
| Rat Hepatocytes | Abamectin (parent) | Toxicity is reduced by metabolism (biotransformation) | unesp.br |
| German Cockroach | Abamectin (parent) | Mitochondrial swelling and altered enzyme activity (succinate dehydrogenase, isocitrate dehydrogenase) | nih.govresearchgate.net |
Alterations in Biochemical Characteristics of Non-Human Organisms (e.g., enzyme activities, lipid metabolism, protein synthesis)
Exposure to abamectin can lead to a range of biochemical alterations in non-target organisms. In fish, studies have shown that abamectin can lead to a decrease in the total protein, carbohydrate, and cholesterol content in tissues such as the liver, muscle, and gills. researchgate.net This suggests that abamectin intoxication can affect the ability of cells to synthesize proteins, possibly due to cellular damage. researchgate.net
In insects, exposure to abamectin has been shown to alter the activity of detoxification enzymes. For example, in the bird cherry-oat aphid, sublethal concentrations of abamectin affected the activities of cytochrome P450 monooxygenases (P450), glutathione S-transferases (GST), and carboxylesterases (CarE). mdpi.com Similarly, in honey bees, exposure to abamectin altered the activity of immunity-related enzymes like polyphenol oxidase (PPO) and the detoxification enzymes GST and CarE. nih.gov
There is also evidence that abamectin can affect lipid metabolism. A study on the bacterium Bacillus sp. LM24 under abamectin stress found that the most affected differential metabolites were lipids and lipid metabolites, with significant metabolic pathway changes in glycerolipid and glycerophospholipid metabolism. nih.gov While this study was on a microorganism, it points to a potential mechanism of toxicity that could be relevant in other non-target organisms. As with mitochondrial effects, the detoxification of abamectin through metabolism in mammals suggests that its metabolites would likely have a reduced impact on these biochemical parameters compared to the parent compound.
Induction of Oxidative Stress Responses
The capacity of abamectin metabolites to induce oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products—is a critical aspect of their ecotoxicological assessment. While extensive data exists for the parent compound, abamectin, specific research on the oxidative stress potential of its individual metabolites is limited. The available information is often extrapolated from studies on abamectin or its primary degradates.
Exposure to the parent compound, abamectin, has been demonstrated to trigger significant oxidative stress across a range of non-target organisms. In fish, such as carp and Nile tilapia, abamectin exposure leads to a marked decrease in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). epa.govepa.govresearchgate.netmdpi.com Concurrently, it causes an increase in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage. epa.govresearchgate.netmdpi.com Similar effects, including depleted GSH levels and elevated protein carbonyls, have been observed in the brain tissue of rat pups exposed to abamectin. ansfoundation.org This body of evidence suggests that the disruption of the antioxidant defense system is a primary mechanism of abamectin's toxicity. mdpi.comtandfonline.com
Table 1: Summary of Oxidative Stress Responses to Abamectin Exposure (Parent Compound) Data on individual metabolites is limited; this table summarizes findings for the parent compound as a proxy.
| Organism | Tissue/Organ | Observed Effects | Reference |
|---|---|---|---|
| Carp (Cyprinus carpio) | Gills, Brain | Lowered antioxidant enzyme activities (CAT, SOD), increased MDA content. epa.govresearchgate.net | epa.govresearchgate.net |
| Nile Tilapia (Oreochromis niloticus) | Liver, Kidney | Decreased CAT, SOD, GSH activities; increased lipid peroxidation (MDA). epa.gov | epa.gov |
| Tilapia (Oreochromis mossambicus) | Liver | Increased lipid peroxidation (MDA), depleted catalase activity. tandfonline.com | tandfonline.com |
| Rat Pups | Brain | Increased protein carbonyl levels, decreased GSH content, decreased SOD activity. ansfoundation.org | ansfoundation.org |
| Migratory Locust (Locusta migratoria) | Hemolymph, Fat Tissue | Significant elevation in MDA, SOD, and GST levels. |
Residue Dynamics and Accumulation in Non-Human Biota
The persistence and accumulation of abamectin metabolites in animal and plant tissues are crucial for determining environmental exposure and potential food chain magnification.
Accumulation in Animal Tissues and Biological Fluids (non-human)
Metabolism studies in animals reveal that abamectin is biotransformed into several metabolites that are primarily excreted via feces. In rats, while unchanged avermectin B1a is a major component of fecal matter, the metabolite 3''-O-desmethyl-avermectin B1a is also a significant fecal component. who.int Other soil metabolites, including 8a-oxo-avermectin B1a and 8α-hydroxy-avermectin B1a, have also been detected in rat feces, albeit at lower percentages. who.int
In ruminants, such as goats, the residue profile in tissues differs slightly. Studies have shown that undegraded avermectin B1a constitutes the majority of the residue found in tissues, with the 24-hydroxymethyl compound identified as the major metabolite. epa.govepa.gov
In aquatic ecosystems, the potential for bioaccumulation is a key concern. For the parent compound, abamectin, measured bioconcentration factors (BCF) in fish are generally considered low to moderate, suggesting it does not significantly bioaccumulate. nih.govepa.gov Abamectin that enters an aquatic system tends to bind to sediment, where it can persist. epa.gov Studies on the related compound emamectin (B195283) in Atlantic salmon have identified residues of the parent compound and its metabolite, desmethylemamectin B1a, in the liver, kidney, and muscle, indicating that metabolites can accumulate in fish tissues. nih.gov
Table 2: Abamectin Metabolites Identified in Non-Human Animal Tissues and Fluids
| Animal | Matrix | Identified Metabolites | Reference |
|---|---|---|---|
| Rat | Feces | 3''-O-desmethyl-avermectin B1a, 24-hydroxymethyl metabolites, 8a-oxo-avermectin B1a, 8α-hydroxy-avermectin B1a. who.int | who.int |
| Goat | Tissues (general) | 24-hydroxymethyl metabolite. epa.gov | epa.gov |
| Fish (general) | Whole body, Fillet | Bioaccumulation studies primarily focus on the parent compound, abamectin. epa.gov | epa.gov |
Residues in Plant Matrices
The metabolism of abamectin in plants is known to be complex, yielding a mixture of residues. epa.govepa.gov The primary mechanism for the transformation of abamectin on plant surfaces is photolysis. This process leads to the formation of its delta-8,9-isomer, which is a key component of the terminal residue. epa.govepa.gov
Metabolism studies have been conducted on a variety of crops, including tomatoes, citrus fruits, celery, and cotton. nih.gov These studies have consistently identified the parent compounds (avermectin B1a and B1b) and the delta-8,9-isomer of avermectin B1a as the main residues of concern. epa.gov In addition to these, the 8α-hydroxy degradate has also been identified in plants, along with a number of unidentified polar degradates. epa.govepa.gov
Due to their toxicological significance and prevalence, regulatory bodies have established a residue definition for monitoring and risk assessment purposes in plant commodities. This definition is set as the sum of avermectin B1a, avermectin B1b, and the delta-8,9-isomer of avermectin B1a. nih.govnih.gov
Table 3: Abamectin Metabolites Identified in Plant Matrices
| Plant Group | Example Crops | Identified Metabolites/Degradates | Reference |
|---|---|---|---|
| General | Cotton, Celery, Citrus, Tomato, Apple | delta-8,9-isomer of avermectin B1a, 8α-hydroxy degradate, Unidentified polar degradates. epa.govnih.govepa.gov | epa.govnih.govepa.gov |
| Regulatory Residue Definition | All plant commodities | Sum of avermectin B1a, avermectin B1b, and delta-8,9-isomer of avermectin B1a. nih.govnih.gov | nih.govnih.gov |
Analytical Methodologies for Abamectin Metabolite Research
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial step in the analysis of abamectin (B1664291) metabolites involves their extraction from the sample matrix, which can range from agricultural products to animal tissues. The choice of extraction technique is critical to ensure high recovery rates and to minimize the co-extraction of interfering substances.
Solid-phase extraction (SPE) is a widely utilized cleanup technique in the analysis of abamectin and its metabolites due to its efficiency in isolating analytes from complex sample extracts. This method relies on the partitioning of the target compounds between a solid sorbent and a liquid mobile phase.
The selection of the sorbent material is paramount for achieving optimal separation. C18 (octadecylsilyl) is a commonly used sorbent for the cleanup of abamectin residues in various matrices, including fruits, vegetables, and animal tissues. nih.govrsc.orgjfda-online.com For instance, in the analysis of bovine muscle, a C18 solid-phase cartridge was employed for cleanup after extraction with acetonitrile (B52724). jfda-online.com The cartridge was typically activated with acetonitrile and an acetonitrile/water mixture before loading the sample extract. jfda-online.com In another application for detecting abamectin and ivermectin residues in fish, a neutral alumina (B75360) column was found to be effective for enrichment and purification, providing high chromatographic peak response and minimal interference. google.com
The elution of the retained analytes from the SPE cartridge is achieved using an appropriate solvent. In the analysis of bovine muscle, the sample solution was extracted with a mixture of acetonitrile and water (9/1, v/v). jfda-online.com For the analysis of abamectin in cucumbers, after cleanup on an aminopropyl column, the residues were eluted with a dichloromethane/acetone mixture. fao.org
The following table summarizes the application of SPE in abamectin metabolite analysis from various studies:
| Matrix | SPE Sorbent | Elution Solvent(s) | Average Recovery (%) | Reference |
| Apples, Pears, Tomatoes | C18 | Not Specified | 88 - 106 | nih.gov |
| Bovine Liver | C18 | Not Specified | 77.5 - 90.8 | rsc.org |
| Bovine Muscle | C18 | Acetonitrile/water (9/1, v/v) | Not Specified | jfda-online.com |
| Fish | Neutral Alumina | Methanol (B129727) | Not Specified | google.com |
| Cucumber | Aminopropyl | Dichloromethane/acetone | Good | fao.org |
Liquid-liquid extraction (LLE) is a conventional and effective method for the extraction and purification of abamectin and its metabolites from various sample types. mdpi.com This technique involves the partitioning of the analytes between two immiscible liquid phases.
Acetonitrile is a frequently used solvent for the initial extraction of abamectin residues from samples like eggs, fruits, and vegetables. nih.govmdpi.com In a study on eggs, a mixture of acetonitrile and water (90:10, v/v) was used for extraction, followed by a series of LLE steps for cleanup and concentration. mdpi.comnih.gov For the analysis of abamectin in edible oils, a low-temperature partitioning (LTP) method following LLE has been developed. researchgate.net This process involves extracting with acetonitrile and then purifying by precipitating fatty components at low temperatures, which is a simple and cost-effective approach. researchgate.net
In some protocols, a solvent partitioning step is included to remove co-extractive interferences. For example, in the analysis of citrus fruit, after initial extraction with methanol, the filtrate is partitioned with isooctane (B107328) to remove non-polar interferences. epa.gov
The table below presents findings from studies employing LLE for the analysis of abamectin metabolites:
| Matrix | Extraction Solvent(s) | Key Findings | Reference |
| Eggs | Acetonitrile/water (90:10, v/v) | Mean recoveries ranged from 85.7% to 97.21%. | mdpi.comnih.gov |
| Edible Oils | Acetonitrile | LLE followed by low-temperature partitioning proved effective for purification. | researchgate.net |
| Citrus Fruit | Methanol, followed by partitioning with isooctane and methylene (B1212753) chloride | Effective removal of co-extractives. | epa.gov |
| Fruit Juice | Ethanol (disperser) and Carbon Tetrachloride (extractant) | A dispersive liquid-liquid microextraction (DLLME) method showed high sensitivity. | orientjchem.org |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the analysis of pesticide residues, including abamectin and its metabolites, in a wide range of matrices. eurl-pesticides.eubrjac.com.brresearchgate.net This approach combines extraction and cleanup into a streamlined procedure.
The standard QuEChERS protocol involves an initial extraction with acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. eurl-pesticides.eu A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a sorbent like C18 is added to the extract to remove interfering matrix components. researchgate.net
Modifications to the original QuEChERS method have been developed to optimize extraction and cleanup for specific matrices. For instance, in the analysis of avermectins in soybean, bean, and maize, a modified QuEChERS method used a mixture of acetonitrile and isopropanol (B130326) for extraction and an activated EMR-Lipid sorbent for cleanup. researchgate.netpreprints.org In the analysis of ovine muscle, sodium sulfate was used instead of magnesium sulfate during the partitioning step, which resulted in lower amounts of co-extractives in the final extract. researchgate.net
The following table summarizes various QuEChERS-based methods for this compound analysis:
| Matrix | Extraction Solvent(s) | d-SPE Sorbent(s) | Average Recovery (%) | Reference |
| Soybean Roots | Acetonitrile | Not Specified | 99 - 106 | brjac.com.br |
| Soybean, Bean, Maize | Acetonitrile:Isopropanol | Activated EMR-Lipid | >70 | researchgate.netpreprints.org |
| Ovine Muscle | Acetonitrile | C18 | Not Specified | researchgate.net |
| General (e.g., fruits, vegetables) | Acetonitrile | Magnesium sulfate | Not Specified | eurl-pesticides.eu |
Detection and Quantification Strategies
The choice of detection strategy is paramount in developing a robust analytical method for abamectin metabolites. The primary techniques employed include fluorescence detection, ultraviolet detection, and mass spectrometry, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a widely used, sensitive, and reliable method for the determination of abamectin and its metabolites. nih.govresearchgate.netmdpi.com Since avermectins are not naturally fluorescent, a critical step in this methodology is the chemical conversion of the analytes into fluorescent derivatives. This process, known as derivatization, significantly enhances the sensitivity and selectivity of the analysis. epa.govfao.org
The most common derivatization reaction involves converting the cyclohexene (B86901) ring of the avermectin (B7782182) molecule into an aromatic ring, which produces a highly fluorescent product. fao.org This is typically achieved through a dehydration reaction facilitated by reagents such as trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalyst like 1-methylimidazole (B24206) (NMIM). nih.govresearchgate.netnih.gov The resulting fluorescent derivative is then separated by reversed-phase liquid chromatography and detected. nih.gov Optimal excitation and emission wavelengths are typically set around 365 nm and 470 nm, respectively, to maximize the detector response. nih.govresearchgate.net
The FLD method has been successfully applied to a variety of matrices, including fruits, vegetables, edible oils, and animal tissues. nih.govresearchgate.netnih.govnih.gov High and consistent recoveries have been reported for abamectin and its 8,9-Z-avermectin B1 metabolite in apples, pears, and tomatoes, ranging from 88% to 106% at spiking levels of 10 to 50 µg/kg. nih.gov In edible oils, the method demonstrated a limit of detection (LOD) of 0.001 mg/kg and a limit of quantification (LOQ) of 0.003 mg/kg, with recoveries between 86% and 100.4%. nih.gov
Table 1: Performance of HPLC-FLD Methods for this compound Analysis
Matrix Analytes Excitation (nm) Emission (nm) LOQ Recovery (%) Reference Apples, Pears, Tomatoes Avermectin B1a, B1b, 8,9-Z-avermectin B1 365 470 Not Specified 88 - 106 researchgate.net Edible Oils Abamectin 365 475 0.003 mg/kg 86 - 100.4 researchgate.net Aquatic Foods Avermectin, Ivermectin, Emamectin (B195283), Moxidectin, Doramectin Not Specified Not Specified 3.5 - 5.0 µg/kg > 85.38 nih.gov Bovine Liver Abamectin, Ivermectin, Doramectin, Moxidectin 361 465 Below EU MRL 77.5 - 90.8 iaea.org
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another technique used for the analysis of abamectin residues. While generally less sensitive than fluorescence or mass spectrometry-based methods, UV detection offers a more straightforward approach as it does not typically require a derivatization step. mdpi.comresearchgate.netresearchgate.net The method relies on the principle that the analyte absorbs light in the ultraviolet spectrum, and this absorption is proportional to its concentration. For abamectin, the detection wavelength is often set around 245 nm. fao.org
The lower sensitivity of UV detection can be a limiting factor, especially when analyzing samples with very low residue levels. mdpi.comresearchgate.net For instance, studies have reported Limits of Detection (LODs) of 10.9 µg/kg for abamectin in cabbage and 10 µg/kg in rape using UPLC-UV and HPLC-UV, respectively. mdpi.comresearchgate.net To overcome these sensitivity limitations, sample preparation and cleanup procedures become critically important. fao.org
Recent advancements have combined innovative sample preparation techniques with UV detection to improve performance. One such method developed for citrus fruits employed solid-phase extraction (SPE) followed by dispersive liquid-liquid microextraction for sample cleanup and enrichment before HPLC-UV analysis. nih.gov This approach achieved significantly lower LODs of 0.001 mg/kg for avermectin B1a and 0.008 mg/kg for avermectin B1b. nih.gov
Table 2: Performance of HPLC-UV Methods for Abamectin Analysis
Matrix Analytes Detection Wavelength (nm) LOD Recovery (%) Reference Cabbage Avermectin Not Specified 10.9 µg/kg Not Specified [1, 23] Rape Avermectin Not Specified 10 µg/kg Not Specified [1, 23] Cucumber Avermectin B1a 245 0.003 mg/kg (LOD) Good nih.gov Citrus Fruits Avermectin B1a, B1b Not Specified 0.001 mg/kg (B1a), 0.008 mg/kg (B1b) 87 - 96
Mass spectrometry (MS), particularly when coupled with liquid chromatography and used in tandem (MS/MS), represents a powerful tool for the analysis of abamectin and its metabolites. brjac.com.br This technique offers superior selectivity and sensitivity compared to UV and fluorescence detection, allowing for the confident identification and quantification of analytes at very low concentrations. nih.gov The use of tandem mass spectrometry effectively eliminates matrix interferences, which is a significant advantage when dealing with complex samples like soil or biological tissues. nih.gov
In LC-MS/MS analysis of avermectins, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. nih.govnih.gov For enhanced sensitivity, the analysis is often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the molecular ion or an adduct like the sodium adduct [M+Na]+) and monitoring its fragmentation into specific product ions. nih.goveurl-pesticides.eu This high degree of specificity ensures reliable results.
Research on soil samples using HPLC-APCI-MS/MS demonstrated an eight-fold increase in sensitivity compared to UV detection. nih.gov In another study on orange samples, an LC-ESI-MS-MS method achieved method detection limits below 0.007 mg/kg with recoveries greater than 80%. nih.gov
Table 3: Mass Spectrometry Parameters for this compound Analysis
Analyte Ionization Mode Precursor Ion (m/z) Product Ions (m/z) Reference Avermectin B1a ESI positive 890.5 567.4, 305.1 fao.org Avermectin B1b ESI positive 876.6 553.3, 291.2 fao.org 8,9-Z-Avermectin B1a ESI positive 890.5 305.1, 567.3 fao.org Abamectin ESI-MS-MS [M+Na]+ Not Specified researchgate.net
The high efficiency of modern liquid chromatography combined with the sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) makes it the premier technique for multi-residue analysis, capable of simultaneously determining abamectin, its metabolites, and other avermectins in a single analytical run. eurl-pesticides.euresearchgate.net This approach is highly efficient for regulatory monitoring and research studies that require screening for a wide range of compounds.
Sample preparation for multi-residue methods often utilizes generic extraction procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is applicable to a broad spectrum of pesticides and matrices. brjac.com.breurl-pesticides.eu The QuEChERS method involves an extraction with acetonitrile followed by a cleanup step, making it suitable for high-throughput laboratory settings. eurl-pesticides.eueurl-pesticides.eu
LC-MS/MS methods have been developed and validated for the analysis of abamectin in diverse and complex matrices such as soybean roots, paddy rice, and various crops. brjac.com.broup.comresearcher.life For instance, a method for soybean roots reported a limit of quantification of 0.10 mg kg-1 with recoveries between 99% and 106%. brjac.com.br In a study on paddy rice components, the method achieved detection limits as low as 0.3 µg/kg in soil, water, and brown rice, with recoveries ranging from 84% to 107%. researcher.life These methods demonstrate the robustness and reliability of LC-MS/MS for comprehensive residue analysis.
Table 4: Examples of LC-MS/MS Multi-Residue Methods for Avermectins
Matrix Sample Preparation LOQ Recovery (%) Reference Various (General) QuEChERS 0.005 mg/kg (Avermectin B1a & B1b) Not Specified fao.org Soybean Roots QuEChERS 0.10 mg/kg 99 - 106 nih.gov Paddy Soil, Water, Brown Rice SPE or LLE 1.0 µg/kg (Implied) 84 - 107 researchgate.net Orange Acetonitrile Extraction <0.01 mg/kg > 80 researchgate.net
Derivatization Techniques for Enhanced Detection and Stability
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For abamectin and its metabolites, this is a particularly vital step for analyses involving fluorescence detection, as the native compounds lack significant fluorescence. epa.govoup.com
Pre-column derivatization involves reacting the analytes to form a derivative before they are introduced into the chromatography system. The most established derivatization chemistry for avermectins is a dehydration reaction that aromatizes a portion of the molecule, creating a stable and highly fluorescent product. epa.govfao.org
This reaction is typically carried out by treating the sample extract with trifluoroacetic anhydride (TFAA) and a catalyst, most commonly N-methylimidazole (NMIM) or 1-methylimidazole. researchgate.netmdpi.comiaea.org The reagents are often dissolved in an organic solvent like acetonitrile. mdpi.com The reaction can be performed rapidly at room temperature, with some methods reporting completion within minutes, while others may use elevated temperatures to ensure the reaction goes to completion. epa.govfao.orgmdpi.com For example, one study optimized the derivatization time to 20 minutes at room temperature. mdpi.com This chemical transformation significantly lowers the limit of detection, allowing for the trace analysis of abamectin residues in various complex matrices. epa.gov
Table 5: Common Reagents for Pre-column Derivatization of Abamectin
Reagent 1 Reagent 2 Solvent/Medium Reaction Conditions Reference Trifluoroacetic anhydride (TFAA) 1-methylimidazole Acetonitrile 20 min at room temperature nih.gov Trifluoroacetic anhydride (TFAA) N-methylimidazole (NMIM) Acetonitrile Instantaneous reaction mdpi.com Acetic anhydride 1-methylimidazole Dimethylformamide (DMF) 1 hour at 95°C nih.gov Trifluoroacetic anhydride (TFAA) Triethylamine (B128534) & 1-methylimidazole Acetonitrile Approx. 3 min at room temperature nih.gov
Optimization of Derivatization Conditions (e.g., time, temperature, reagents)
The analysis of abamectin and its metabolites often requires a derivatization step to convert the analytes into fluorescent or more easily ionizable products, enhancing detection sensitivity, particularly for high-performance liquid chromatography with fluorescence detection (HPLC-FLD). nih.govsemanticscholar.org The optimization of derivatization conditions, including the choice of reagents, reaction time, and temperature, is a critical step to ensure a complete and reproducible reaction. mdc-berlin.de
Common derivatization reagents for avermectins include trifluoroacetic anhydride (TFAA) and a catalyst, frequently N-methylimidazole (1-MI or NMIM). mdpi.comresearchgate.netjfda-online.com The reaction typically involves the conversion of the avermectin molecule into a fluorescent derivative. nih.gov For instance, a mixture of N-methylimidazole in acetonitrile and trifluoroacetic anhydride in acetonitrile is added to the dried sample extract. mdpi.comresearchgate.net One study optimized this process by adding 100 μL of N-methylimidazole and acetonitrile (1:1, v/v) followed by 150 μL of trifluoroacetic anhydride and acetonitrile (1:2, v/v) to the dried extract. mdpi.com
Reaction Time: The duration of the derivatization reaction is crucial for ensuring the reaction goes to completion and that the resulting derivatives are stable. Studies have shown that incomplete derivatization can lead to variable peak areas and poor reproducibility. semanticscholar.org In one method, the peak areas of derivatized products reached their maximum at 20 minutes and remained stable for at least one hour. mdpi.com Another study established that a reaction time of 60 minutes at room temperature was necessary to yield derivatives that were stable for up to seven days. semanticscholar.orgresearchgate.net Shorter reaction times, such as 15 minutes, resulted in inconsistent peak areas. semanticscholar.org
Reaction Temperature: Temperature plays a significant role in the kinetics of the derivatization reaction. While many procedures are performed at room temperature, some studies have investigated the effect of elevated temperatures to accelerate the reaction. semanticscholar.orgmdpi.com An optimized procedure for derivatizing avermectins in milk involved an incubation period of 30 minutes at 70°C. nih.gov In contrast, another study found that conducting the derivatization at room temperature (25°C) for 60 minutes was sufficient to produce stable derivatives, offering an advantage by using less energy. semanticscholar.orgresearchgate.net Optimization of column temperature during chromatographic separation is also important; for example, increasing the temperature from 30°C to 40°C resulted in earlier retention times and better-separated peaks for avermectin compounds. mdpi.com
Reagents: The choice and concentration of derivatization reagents are fundamental. The most widely used combination is trifluoroacetic anhydride (TFAA) with a catalyst like 1-methylimidazole (1-MI). nih.govfda.gov One study noted that this reaction can produce two main fluorescent derivatives: trifluoroacetyl esters (flu-TFA) and derivatives with a free hydroxy group (flu-OH). nih.gov Optimizing the reagent conditions can lead to the consistent formation of the more stable flu-TFA derivative. nih.govresearchgate.net The derivatization solution is often prepared just before use to ensure its reactivity. fda.gov
The table below summarizes optimized derivatization parameters from various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagents | N-methylimidazole/acetonitrile (1:1, v/v) and trifluoroacetic anhydride/acetonitrile (1:2, v/v) mdpi.com | 1-methylimidazole (MI), trifluoroacetic anhydride (TFAA), triethylamine (TEA), and trifluoroacetic acid (TFA) nih.gov | 1-MI and ACN:TFAA (2:1, v/v) semanticscholar.org |
| Time | 20 minutes mdpi.com | 30 minutes nih.gov | 60 minutes semanticscholar.orgresearchgate.net |
| Temperature | Room Temperature mdpi.com | 70°C nih.gov | Room Temperature (25°C) semanticscholar.orgresearchgate.net |
Method Validation and Performance Metrics
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. scielo.br For this compound analysis, validation encompasses several key performance metrics, including limits of detection (LOD) and quantification (LOQ), accuracy, precision, linearity, selectivity, and matrix effects. nih.govpreprints.org These evaluations are often performed in accordance with international guidelines, such as those from the European Commission or the U.S. Food and Drug Administration. nih.gov
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govresearchgate.net These values are crucial for determining the sensitivity of a method, especially when analyzing trace levels of residues in complex matrices like food, soil, or water. researchgate.netnih.gov
LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N), where an S/N of ≥3 is typically used for the LOD and an S/N of ≥10 (or sometimes ≥5) is used for the LOQ. semanticscholar.orgnih.govresearchgate.net Alternatively, they can be estimated from the standard deviation of the response and the slope of the calibration curve. nih.gov
Research has reported a wide range of LOD and LOQ values for abamectin and its metabolites, which vary depending on the analytical technique (e.g., HPLC-FLD, LC-MS/MS), and the sample matrix. For example, a method for analyzing abamectin in edible oils reported an LOD of 0.001 mg/kg and an LOQ of 0.003 mg/kg. researchgate.net In water samples, LOD and LOQ were found to be 0.1 µg/L and 0.2 µg/L, respectively. semanticscholar.orgresearchgate.net For more complex matrices like eggs, LODs ranged from 2.1 to 10.5 µg/kg and LOQs from 7.8 to 28.4 µg/kg. nih.gov An LC-MS/MS method for determining abamectin in fish reported calculated DL (detection limit) and QL (quantification limit) of 0.3–0.4 μg/kg and 1 μg/kg, respectively. nih.gov
The following table presents a summary of LOD and LOQ values for abamectin analysis from different studies.
| Matrix | Analytical Method | LOD | LOQ |
| Edible Oil | HPLC-FLD | 0.001 mg/kg researchgate.net | 0.003 mg/kg researchgate.net |
| Wine | HPLC-FLD | 0.5 ng/g researchgate.net | 1 ng/g researchgate.net |
| Water | HPLC-FLD | 0.1 µg/L semanticscholar.orgresearchgate.net | 0.2 µg/L semanticscholar.orgresearchgate.net |
| Eggs | HPLC-PDAD | 2.1–10.5 µg/kg nih.gov | 7.8–28.4 µg/kg nih.gov |
| Fish | LC-MS/MS | 0.3-0.4 µg/kg nih.gov | 1 µg/kg nih.gov |
| Bovine Muscle | HPLC-FLD | 5 ppb jfda-online.com | Not Specified |
| Hops (dried, fresh) | Not Specified | 0.005 mg/kg fao.org | Not Specified |
| Water | LC-MS/MS | Not Specified | 0.05 µg/L epa.gov |
Accuracy, Precision, and Linearity
Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies, where samples are spiked with a known concentration of the analyte. semanticscholar.org Acceptable recovery rates are typically within the range of 70-120%. epa.gov For this compound analysis, mean recoveries have been reported in the range of 85.7% to 97.21% in eggs, 87-98% in avocado, and around 108% in water. semanticscholar.orgnih.govresearchgate.net In soybean roots, trueness was demonstrated with recoveries from 99% to 106%. brjac.com.br
Precision measures the degree of agreement among a series of individual measurements under the same conditions and is usually expressed as the relative standard deviation (RSD). semanticscholar.org It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). preprints.org For a method analyzing abamectin in eggs, intra-day RSDs were 1.68–4.77% and inter-day RSDs were 1.74–5.31%. nih.gov In soybean roots, intraday RSD was 3-9% and interday RSD was 6-7%. brjac.com.br An RSD of less than 12.4% was reported for a method in rice. researchgate.net
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by constructing a calibration curve and determining the coefficient of determination (r²). researchgate.net A value of r² > 0.99 is generally considered evidence of a good linear relationship. researchgate.net Studies on abamectin analysis consistently report r² values greater than 0.99 over various concentration ranges, such as 0.01 to 5 µg/mL in rice and 1–15 μg/kg in fish. researchgate.netnih.gov
The table below provides a summary of these performance metrics from various analytical methods.
| Matrix | Accuracy (Recovery %) | Precision (RSD %) | Linearity (r²) |
| Eggs | 85.7 - 97.21% nih.gov | Intra-day: 1.68 - 4.77%; Inter-day: 1.74 - 5.31% nih.gov | >0.99 nih.gov |
| Water | ~108% semanticscholar.orgresearchgate.net | 12% semanticscholar.orgresearchgate.net | 0.9945 semanticscholar.orgresearchgate.net |
| Rice | 81.9 - 105.4% researchgate.net | < 12.4% researchgate.net | >0.99 researchgate.net |
| Bovine Muscle | 73.3 - 110% jfda-online.com | 2.11 - 16.57% jfda-online.com | Not Specified |
| Soybean Roots | 99 - 106% brjac.com.br | Intra-day: 3 - 9%; Inter-day: 6 - 7% brjac.com.br | Not Specified |
Selectivity and Matrix Effects
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. brjac.com.br In chromatographic methods, this is demonstrated by the absence of interfering peaks from the sample matrix at the retention time of the target analytes. semanticscholar.orgpreprints.org The use of highly selective techniques like tandem mass spectrometry (MS/MS) can effectively eliminate matrix interferences that might be present with other detectors. researchgate.netnih.gov
Matrix effects are a common challenge in the analysis of trace residues in complex biological and environmental samples. nih.gov These effects, caused by co-extracted components from the matrix, can either suppress or enhance the analyte signal, leading to inaccurate quantification. brjac.com.brnih.gov For instance, a study on emamectin benzoate, a related avermectin, found strong matrix inhibition effects in rice stems but slight matrix enhancement in field water samples. nih.gov A study on abamectin in soybean roots found a signal enhancement effect of +20.8%. brjac.com.br
To compensate for matrix effects, matrix-matched calibration is a widely used strategy. brjac.com.brnih.gov This involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby ensuring that the standards and the samples are affected by the matrix in the same way. preprints.org
Quality Control and Quality Assurance in Metabolite Analysis
In the context of this compound analysis, a robust QA/QC program includes:
Method Validation: As detailed in section 5.5, methods must be fully validated to ensure they are fit for purpose. demarcheiso17025.comtaylorfrancis.com
Use of Certified Reference Materials (CRMs) and Standards: "Pure" standards of analytes with known purity are essential for preparing accurate calibration solutions. eurl-pesticides.eu When available, CRMs should be used to verify method performance.
Internal Quality Control: Regular analysis of control samples, such as spiked blanks or reference materials, helps monitor the day-to-day performance of the method. taylorfrancis.com Good results for these control samples provide evidence that a particular analytical run is in order. dipalme.org
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes provides an external and objective assessment of a laboratory's analytical competence.
Standard Operating Procedures (SOPs): All analytical procedures should be thoroughly documented in SOPs to ensure consistency in their application. dipalme.org
Sample Management: Proper procedures for sampling, transport, storage, and processing are critical to maintain the integrity of the sample and the analytes within it. taylorfrancis.comeurl-pesticides.eu For instance, analyses should be conducted as quickly as possible to minimize analyte degradation during storage. eurl-pesticides.eu
Accreditation: Laboratories involved in official control of pesticide residues are often required to be accredited to international standards like ISO/IEC 17025, which provides a framework for a comprehensive quality management system. demarcheiso17025.com
These QA/QC measures are crucial for avoiding false positives or false negatives and ensuring that the analytical data generated are accurate, comparable, and defensible. demarcheiso17025.comeurl-pesticides.eu
Research on Resistance Mechanisms and Metabolic Detoxification in Pest and Non Target Organisms
Metabolic Resistance to Abamectin (B1664291) in Target Pest Populations
Metabolic resistance is a key mechanism by which pests can survive exposure to abamectin. This involves the enzymatic modification of the abamectin molecule into less toxic forms that can be more easily excreted. Several enzyme families have been implicated in this process. nih.gov
Role of Cytochrome P450 Monooxygenases (e.g., CYP392A16)
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including insecticides. mdpi.com In the context of abamectin resistance, the overexpression of certain P450 genes has been strongly linked to the resistant phenotype in several pest species.
A notable example is the P450 gene CYP392A16 in the two-spotted spider mite, Tetranychus urticae. researchgate.netresearchgate.net Studies have shown that this gene is highly overexpressed in abamectin-resistant strains. researchgate.netmapress.com Functional analyses have confirmed that CYP392A16 can metabolize abamectin, specifically through hydroxylation, into a significantly less toxic compound. researchgate.netresearchgate.net The catalytic activity of CYP392A16 towards abamectin has been characterized, with a determined Kcat of 0.54 pmol/min/pmol P450 and a Km of 45.9 μM. researchgate.net Silencing of the CYP392A16 gene via RNA interference (RNAi) in a highly resistant T. urticae population led to a dramatic reduction in resistance levels, from 3400-fold to 1900-fold compared to a susceptible strain, further solidifying its role in abamectin resistance. researchgate.net In vivo studies using transgenic Drosophila melanogaster expressing CYP392A16 have also demonstrated its ability to confer abamectin resistance, but interestingly, this was only effective when co-expressed with a homologous cytochrome P450 reductase (CPR) from the mite. mdpi.com
While CYP392A16 is a key player, other P450s have also been implicated in abamectin resistance in various pests, including Leptinotarsa decemlineata, Bemisia tabaci, and Plutella xylostella. researchgate.netplos.org For instance, in P. xylostella, resistant strains have shown significantly elevated levels of cytochrome P450 compared to susceptible strains. nyxxb.cn
Glutathione (B108866) S-Transferases and Esterases in Detoxification
Besides P450s, other enzyme families such as Glutathione S-Transferases (GSTs) and esterases also contribute to the metabolic detoxification of abamectin. nih.govbiorxiv.org
Glutathione S-Transferases (GSTs) are involved in the conjugation of glutathione to xenobiotics, making them more water-soluble and easier to excrete. nih.gov Increased GST activity has been associated with abamectin resistance in several insect pests. nih.gov For example, in the vegetable leafminer, Liriomyza sativae, and the rice stem borer, Chilo suppressalis, enhanced GST activity is considered a primary factor in abamectin resistance. nih.govnih.gov In C. suppressalis, inhibition of GSTs significantly increased the susceptibility to abamectin. nih.gov Studies have identified multiple GST genes that are upregulated upon abamectin exposure, suggesting their role in detoxification. nih.gov In the fall armyworm, Spodoptera frugiperda, the GST gene SfGSTD1 has been shown to be involved in tolerance to abamectin. mdpi.com
Esterases , particularly carboxylesterases (CarEs), can hydrolyze ester bonds present in some insecticides. While their role in abamectin resistance can be variable among different pest species, some studies have indicated their involvement. d-nb.inforesearchgate.net For instance, synergism studies in the European red mite, Panonychus ulmi, showed that the esterase inhibitor triphenylphosphate (TPP) increased the toxicity of abamectin in resistant populations, suggesting a role for esterases in detoxification. ugent.be
Genetic Basis of Metabolic Resistance
The genetic basis of metabolic resistance to abamectin is often complex and can be polygenic, involving multiple genes and mechanisms. nih.govbiorxiv.org Resistance can arise from changes in the regulation of detoxification genes, leading to their overexpression, or from mutations within the coding sequences of these genes, resulting in enzymes with enhanced metabolic capabilities.
Overexpression of detoxification genes is a common mechanism. In the case of CYP392A16 in T. urticae, studies have pointed towards cis-regulatory elements in the promoter region of the gene from resistant strains that lead to its higher expression. researchgate.netpesticideresistance.org This means that the genetic changes responsible for the increased production of the CYP392A16 enzyme are located near the gene itself.
In addition to changes in single genes, the genetic architecture of abamectin resistance can involve multiple quantitative trait loci (QTLs), which are regions of the genome associated with the resistance trait. nih.gov Studies in T. urticae have identified several QTLs linked to abamectin resistance, some of which contain genes for detoxification enzymes. nih.gov
Furthermore, a natural substitution (F116V) in the substrate recognition site of the CYP9A186 protein in the beet armyworm, Spodoptera exigua, has been shown to result in enhanced metabolism of abamectin. plos.org This highlights how changes in the protein structure of a P450 enzyme can directly lead to increased insecticide metabolism and resistance.
Detoxification Pathways in Non-Target Organisms
While pest resistance is a major concern, the impact of abamectin on non-target organisms is also a critical area of research. These organisms possess their own detoxification systems to cope with exposure to foreign compounds (xenobiotics) like pesticides. tci-thaijo.orgtandfonline.com
Enzyme Systems for Xenobiotic Metabolism
Similar to target pests, non-target organisms utilize a suite of enzymes to metabolize xenobiotics. These are often categorized into Phase I and Phase II detoxification pathways.
Phase I enzymes , primarily cytochrome P450s, introduce or expose functional groups on the xenobiotic molecule, typically making it more polar. tci-thaijo.org In fish, for example, cytochrome P450 enzymes like CYP1A and CYP3A are involved in the initial transformation of foreign compounds. tci-thaijo.org Studies have shown that abamectin can be metabolized by P450s in non-target organisms into a more hydroxylated, and often less toxic, form. tci-thaijo.org However, the metabolic capacity can vary significantly between species and even between different tissues within an organism. fisheriesjournal.comresearchgate.net
Phase II enzymes , such as Glutathione S-Transferases (GSTs), conjugate the modified xenobiotics with endogenous molecules like glutathione, further increasing their water solubility and facilitating their excretion. semanticscholar.org In aquatic organisms, GSTs play a protective role against the toxic effects of pesticides. semanticscholar.org However, exposure to abamectin can sometimes lead to a decrease in GST activity in certain non-target species, potentially increasing their vulnerability to oxidative stress. fisheriesjournal.comsemanticscholar.org
The table below summarizes the key enzyme systems involved in abamectin detoxification in both target and non-target organisms.
| Enzyme Family | Role in Detoxification | Organism Type |
| Cytochrome P450 Monooxygenases (P450s) | Oxidation, hydroxylation of abamectin | Target Pests & Non-Target Organisms |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Target Pests & Non-Target Organisms |
| Esterases (e.g., Carboxylesterases) | Hydrolysis of ester bonds | Target Pests |
Adaptive Responses at the Molecular Level
Exposure to abamectin can trigger a range of adaptive responses at the molecular level in non-target organisms as they attempt to mitigate its toxic effects. These responses can include the induction of detoxification enzyme expression and the activation of stress response pathways.
Upon exposure to abamectin, non-target organisms may upregulate the expression of genes encoding detoxification enzymes. For instance, studies in silkworms (Bombyx mori) have shown that avermectin (B7782182) treatment leads to the upregulation of genes involved in metabolism and detoxification, including those for ABC transporters. mdpi.com This suggests an active molecular response to transport the toxicant out of cells.
However, if the detoxification capacity is overwhelmed, abamectin can induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.gov This can, in turn, activate cellular antioxidant defense systems. For example, in carp (B13450389), abamectin exposure has been shown to activate the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response. nih.gov Conversely, prolonged or high-level exposure can deplete cellular antioxidants like reduced glutathione (GSH), leading to cellular damage. fisheriesjournal.com In some fish species, abamectin exposure has been observed to reduce intracellular GSH content, thereby increasing susceptibility to oxidative damage. fisheriesjournal.com
These molecular responses are indicative of the physiological stress imposed by abamectin on non-target organisms and highlight the complex interplay between detoxification and toxicity. tandfonline.comresearchgate.net
Implications for Resistance Management Strategies
The emergence and spread of abamectin resistance in pest populations present a significant challenge to its sustainable use in agriculture. openaccessjournals.comopenaccessjournals.com Understanding the underlying mechanisms of resistance, particularly metabolic detoxification, is crucial for developing and implementing effective resistance management strategies. nih.gov These strategies aim to minimize the selection pressure for resistance, thereby preserving the efficacy of abamectin and other valuable pest control agents. openaccessjournals.comcroplife.org.au
A primary implication of metabolic resistance is the necessity of integrated approaches that go beyond the simple application of a single insecticide. openaccessjournals.com The knowledge that enzymes like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters are frequently involved in detoxification directly informs several key management tactics. nih.govnih.govresearchgate.net
One of the most direct applications of this knowledge is the use of synergists. Synergists are compounds that, while not necessarily toxic on their own, can inhibit the detoxification enzymes within the pest, thus restoring the efficacy of the insecticide. nih.gov For instance, piperonyl butoxide (PBO), a well-known inhibitor of P450s, and diethyl maleate (B1232345) (DEM), an inhibitor of GSTs, have been shown to significantly increase the susceptibility of abamectin-resistant pest strains. researchgate.netmdpi.com The effectiveness of these synergists in laboratory and field settings confirms the role of specific enzyme families in resistance and provides a potential tool for managing resistant populations. mdpi.com However, the practical application of synergists can be limited by factors such as cost, registration status, and potential effects on non-target organisms.
The polygenic nature of abamectin resistance, meaning it is controlled by multiple genes, has significant implications for management. nih.govnih.gov Polygenic resistance can be more difficult to manage than resistance conferred by a single gene mutation because it can arise through various combinations of mechanisms, including enhanced metabolism and altered target sites. nih.govnih.gov This complexity underscores the importance of rotating insecticides with different modes of action. croplife.org.au By alternating abamectin with insecticides that have different target sites and are detoxified by different metabolic pathways, the selection pressure on any single resistance mechanism is reduced. openaccessjournals.comopenaccessjournals.com This strategy helps to delay the evolution of resistance to both abamectin and the rotation partners. croplife.org.au
Monitoring for resistance is another critical component of a successful management program. Biochemical assays that measure the activity of detoxification enzymes like P450s and GSTs in field-collected pests can serve as early warning systems for the development of metabolic resistance. nih.govd-nb.inforesearchgate.net For example, significantly elevated P450 or GST activity in a pest population compared to a susceptible baseline can indicate that metabolic resistance is evolving, prompting a shift in control tactics before widespread field failures occur. nih.govnyxxb.cn Molecular techniques, such as real-time PCR, can also be used to detect the overexpression of specific genes encoding detoxification enzymes or ABC transporters that are linked to resistance. sciopen.com
Research into specific resistance mechanisms has identified key genes and proteins that can be targeted for more sophisticated management approaches. For example, the identification of specific P450s, such as CYP392A16 in Tetranychus urticae, that are capable of metabolizing abamectin, opens the door for developing more targeted inhibitors or for using RNA interference (RNAi) technologies to silence these resistance-conferring genes. mdpi.comresearchgate.netresearchgate.net Similarly, understanding the role of specific ABC transporters in effluxing abamectin from cells could lead to the development of compounds that block these transporters, thereby increasing the intracellular concentration of the insecticide in the pest. nih.govsciopen.comresearchgate.net
The table below summarizes research findings on the use of synergists to combat abamectin resistance in the whitefly, Bemisia tabaci, illustrating the role of metabolic enzymes in resistance.
Table 1: Synergistic Effects of Metabolic Enzyme Inhibitors on Abamectin Toxicity in Bemisia tabaci
| Population | Inhibitor | Target Enzyme | Synergistic Ratio (SR) | Implication for Resistance Mechanism | Reference |
| XZ (Resistant) | Piperonyl Butoxide (PBO) | P450 Monooxygenases | 2.81 | P450s are involved in resistance | mdpi.com |
| XZ (Resistant) | Diethyl Maleate (DEM) | Glutathione S-Transferases (GSTs) | 2.22 | GSTs are involved in resistance | mdpi.com |
| XZ (Resistant) | Triphenyl Phosphate (TPP) | Carboxylesterases (CarEs) | 0.95 | Carboxylesterases are not significantly involved | mdpi.com |
| NJ-Abm (Resistant) | Piperonyl Butoxide (PBO) | P450 Monooxygenases | Remarkable Synergism | P450s are involved in resistance | mdpi.com |
| NJ-Abm (Resistant) | Diethyl Maleate (DEM) | Glutathione S-Transferases (GSTs) | Remarkable Synergism | GSTs are involved in resistance | mdpi.com |
Data sourced from studies on abamectin-resistant strains of Bemisia tabaci.
Furthermore, the discovery of cross-resistance patterns is vital for making informed decisions about insecticide rotation. mdpi.com An abamectin-resistant strain that relies on enhanced P450 activity might also show resistance to other insecticides that are detoxified by the same enzymes, even if they have a different mode of action. nih.govmdpi.com For instance, an abamectin-resistant population of Bemisia tabaci showed cross-resistance to imidacloprid, likely due to enhanced metabolic detoxification by P450s and GSTs. nih.govmdpi.com Conversely, a lack of cross-resistance between abamectin and certain other insecticides, like fipronil, suggests that they can be effective rotation partners. mdpi.com
Regulatory Science and Environmental Management of Abamectin Metabolites
Environmental Risk Assessment Frameworks for Metabolites
Environmental risk assessment (ERA) for pesticides and their metabolites is a structured process designed to evaluate the likelihood of adverse ecological effects arising from environmental exposure. For abamectin (B1664291) metabolites, this framework is crucial for a complete understanding of the environmental burden of the active ingredient's use.
A cornerstone of any ERA is the estimation of Predicted Environmental Concentrations (PECs), which represent the expected concentrations of a substance in various environmental compartments like soil, water, and sediment. researchgate.net For abamectin and its metabolites, PECs are calculated using specialized models that consider the application rates, environmental conditions, and the degradation and transport properties of the compounds. anses.fr
Regulatory bodies like the European Food Safety Authority (EFSA) utilize models such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) to estimate PECs in soil (PECsoil), surface water (PECsw), and groundwater (PECgw). anses.frresearchgate.net These models incorporate data on the substance's half-life, adsorption characteristics, and application scenarios to predict environmental concentrations over time. researchgate.net For instance, assessments have been carried out for abamectin and its metabolites like 8a-oxo-avermectin B1a, 8a-hydroxy-avermectin B1a, 4,8a-dihydroxy-avermectin B1a, and 8a-oxo-4-hydroxy-avermectin B1a to determine their potential for groundwater contamination. researchgate.net
The results from these models are critical for the subsequent ecotoxicological risk assessment. anses.fr Screening level water exposure models are also employed in dietary exposure and risk assessments for abamectin and its metabolites in drinking water. federalregister.gov
Table 1: Predicted Environmental Concentrations (PECs) of Abamectin in Soil Following a Specific Application Scenario
| Days After Last Application | Application Type | PECsoil (mg/kg soil) |
|---|---|---|
| 0 | Single Application (actual) | 0.00864 |
| - | Single Application (time weighted average) | 0.0093 |
| - | Multiple Application (actual) | - |
| - | Multiple Application (time weighted average) | - |
This table is based on data for the application of Vertimec 018 EC to citrus at 3 x 0.0216 kg as/ha per single treatment. scribd.com
The Risk Quotient (RQ) method is a common approach used in pesticide risk assessment to compare the predicted environmental exposure with the concentration known to cause toxic effects. epa.gov The RQ is calculated by dividing the PEC by a relevant ecotoxicological endpoint, such as the No-Observed-Effect-Concentration (NOEC) or the Lethal Concentration for 50% of a test population (LC50).
RQ = PEC / Ecotoxicological Endpoint
The resulting RQ value is then compared against established Levels of Concern (LOCs). If the RQ exceeds the LOC, it indicates a potential risk to non-target organisms, which may trigger further investigation or regulatory action. epa.gov This assessment is performed for various environmental compartments and organisms, including aquatic invertebrates, fish, birds, and mammals. nih.govepa.gov For instance, a high risk was identified for the metabolite 8-carboxy-6-hydroxy avermectin (B7782182) B1a to aquatic invertebrates in permanent greenhouses. nih.gov Chronic risk quotients for abamectin have been calculated for freshwater fish ranging from 0.04 to 3.5 and for freshwater invertebrates from 0.73 to 76.3, indicating significant risk, particularly to invertebrates. epa.gov
Table 2: Example of Acute Risk Quotients (RQs) for Abamectin
| Organism Type | Risk Quotient Range | Level of Concern (LOC) Exceeded? |
|---|---|---|
| Acute Freshwater Fish | 0.01 - 0.75 | Yes (for some uses) |
| Acute Freshwater Invertebrate | 0.08 - 13.0 | Yes |
| Acute Estuarine/Marine Invertebrate | 0.12 - 12.9 | Yes |
| Acute Mammals (15g & 35g) | - | Yes (for all assessed uses) |
This table summarizes risk quotient findings from a US EPA assessment. epa.gov
Despite the established frameworks, significant data gaps often hinder a complete risk assessment for abamectin metabolites. Regulatory reviews have repeatedly identified areas where more information is required.
Key identified data gaps include:
Field Data for Metabolites: A lack of information from field trial sites for specific metabolites, such as 8a-oxo-avermectin B1a, 4,8a-dihydroxy-avermectin B1a, and 4-hydroxy-8a-oxo-avermectin B1a, has been noted. nih.gov
Water Treatment Effects: There is insufficient information on how water treatment processes affect the nature and concentration of abamectin and its metabolites when surface water is used for drinking water production. nih.govagropages.com This gap prevents the finalization of the consumer risk assessment related to drinking water. agropages.com
Risk to Specific Organisms: Further data is needed to refine the risk assessment for certain organisms. For example, a data gap was identified for refining the risk to earthworm-eating mammals from the metabolite 4''-oxo-avermectin B1a. researchgate.netresearchgate.net
Aquatic Risk Assessment: In some cases, reliable PECs for metabolites in surface water and sediment are not available, preventing a full aquatic risk assessment for these compounds. researchgate.net
Addressing these data gaps is essential for a more accurate and comprehensive evaluation of the environmental risks associated with abamectin use.
Bioremediation and Mitigation Strategies
Given the potential environmental risks, research has focused on developing strategies to remediate abamectin-contaminated environments and mitigate exposure. These strategies include harnessing natural microbial processes and employing engineered technologies.
Bioremediation, which uses microorganisms to break down environmental pollutants, is a promising approach for managing abamectin contamination. gujaratuniversity.ac.in Studies have shown that aerobic microbial degradation is the primary mechanism for abamectin's dissipation in non-sterile soils. nih.govresearchgate.net In sterile soil environments, the degradation of abamectin is significantly reduced or non-existent, highlighting the crucial role of microbes. nih.govresearchgate.netpiat.org.nz
Several bacterial strains capable of degrading abamectin have been identified and studied for their bioremediation potential. The efficiency of this degradation can depend on various factors, including soil pH, temperature, initial abamectin concentration, and the size of the microbial inoculum. nih.govresearchgate.net
Table 3: Examples of Bacterial Strains with Abamectin Degradation Potential
| Bacterial Strain | Key Findings | Reference |
|---|---|---|
| Burkholderia sp. GB-01 | Effectively degrades abamectin in soil, with optimal conditions at 30-35°C and pH 7.5-8.5. | nih.govresearchgate.net |
| Staphylococcus nepalensis | Demonstrated ability to bioremediate abamectin, with efficiency dependent on contaminant concentration and temperature. | researchgate.net |
Abamectin exhibits a strong tendency to bind to soil particles, a process known as adsorption. nih.gov This high affinity for soil, characterized by high Freundlich sorption coefficients, results in low mobility, making it less likely to leach into groundwater. nih.govpiat.org.nzorst.edu The degradation products of abamectin are also generally considered immobile. piat.org.nzorst.edu However, this strong adsorption can also make the compound less available for microbial degradation and can concentrate it in the upper soil layers. researchgate.net
Table 4: Freundlich Adsorption Coefficients for Abamectin in Different Soils
| Parameter | Value Range |
|---|---|
| Freundlich Sorption Coefficient (Kf) | 44 - 138 µg(1-1/n) (cm3)(1/n) g-1 |
| Freundlich Desorption Coefficient (Kf,des) | 89 - 236 µg(1-1/n) (cm3)(1/n) g-1 |
Data from a study on Brazilian soils. nih.gov
Various technologies are being explored to decontaminate environmental matrices or to alter the formulation of abamectin to mitigate its environmental impact.
Adsorption Modification: Research into microcapsule suspension formulations of abamectin has shown they can reduce soil adsorption and improve the compound's mobility and efficacy. acs.org
Advanced Oxidation Processes: The electro-Fenton (EF) process has been studied for its effectiveness in degrading abamectin in aqueous solutions. Under optimal conditions, this process can achieve high degradation rates and can be combined with biological treatments for more complete mineralization. dntb.gov.ua
Containment and Physical Removal: For industrial settings, engineering controls like containment technologies and the use of inert absorbent materials are recommended to manage spills and prevent environmental release. merck.com Other decontamination technologies like infrared treatment and irradiation are used for treating powdered products, which could be applicable in specific contexts. campdenbri.co.uk
Q & A
Q. How to validate metabolite recovery rates in heterogeneous environmental samples (e.g., soil, water)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
